Product packaging for 2-(2-Ethoxy-4-formylphenoxy)acetic acid(Cat. No.:CAS No. 51264-76-7)

2-(2-Ethoxy-4-formylphenoxy)acetic acid

Cat. No.: B109489
CAS No.: 51264-76-7
M. Wt: 224.21 g/mol
InChI Key: BALVFSVIEQRSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Ethoxy-4-formylphenoxy)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O5 B109489 2-(2-Ethoxy-4-formylphenoxy)acetic acid CAS No. 51264-76-7

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-15-10-5-8(6-12)3-4-9(10)16-7-11(13)14/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALVFSVIEQRSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281020
Record name 2-(2-Ethoxy-4-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51264-76-7
Record name 2-(2-Ethoxy-4-formylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51264-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethoxy-4-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethoxy-4-formylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on 2-(2-Ethoxy-4-formylphenoxy)acetic acid: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

Core Compound Profile: 2-(2-Ethoxy-4-formylphenoxy)acetic acid

This compound is a substituted phenoxyacetic acid derivative. Its fundamental chemical properties are summarized below.

PropertyValueReference
CAS Number 51264-76-7[1]
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Synonyms No widely recognized synonyms

A safety data sheet for this compound indicates that it is intended for research and development use only.[1]

The Broader Family: Phenoxyacetic Acids

Phenoxyacetic acid and its derivatives are a class of organic compounds that have garnered significant interest in various scientific fields, including pharmaceuticals and agriculture.[2][3][4] They are characterized by a phenyl ring linked to an acetic acid moiety through an ether bond. The diverse biological activities of these compounds are largely influenced by the nature and position of substituents on the aromatic ring.[2][3]

Synthesis of Substituted (Formylphenoxy)acetic Acids: A General Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general method for the synthesis of substituted 2-(formylphenoxy)acetic acids can be inferred from the literature. This typically involves a two-step process starting from a substituted salicylaldehyde.

Experimental Protocol:
  • Etherification: A substituted 2-hydroxybenzaldehyde is reacted with an α-haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a weak base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the formation of the corresponding ethyl 2-(formylphenoxy)acetate.[5]

  • Hydrolysis: The resulting ester is then subjected to hydrolysis, often using a solution of sodium hydroxide in a mixture of methanol and water, to yield the desired 2-(formylphenoxy)acetic acid.[5]

Below is a generalized workflow for this synthesis.

G cluster_synthesis General Synthesis of Substituted (Formylphenoxy)acetic Acids start Substituted 2-Hydroxybenzaldehyde reagents1 Ethyl Bromoacetate, K₂CO₃, DMF etherification Etherification start->etherification reagents1->etherification intermediate Ethyl 2-(formylphenoxy)acetate etherification->intermediate reagents2 NaOH, MeOH/H₂O hydrolysis Hydrolysis intermediate->hydrolysis reagents2->hydrolysis product Substituted 2-(Formylphenoxy)acetic acid hydrolysis->product

A generalized workflow for the synthesis of substituted (formylphenoxy)acetic acids.

Potential Biological Activities: Inferences from Related Compounds

The biological activities of phenoxyacetic acid derivatives are diverse and well-documented.[2][4] While no specific biological data exists for this compound, the activities of structurally similar compounds can provide insights into its potential applications.

Compound Class/DerivativeReported Biological ActivityPotential ApplicationReference
Phenoxyacetic Acids Agonists of Free Fatty Acid Receptor 1 (FFA1)Antidiabetic[6]
Substituted Phenoxyacetic Acids Selective COX-2 InhibitionAnti-inflammatory[5]
2-(4-formyl-2-methoxyphenoxy)acetic acid derivatives Anti-mycobacterialTreatment of Tuberculosis[7]
Schiff bases of 2-formylphenoxyacetic acid AntibacterialAntimicrobial agents[2]
Chlorophenoxyacetic Acids Herbicidal, Cytotoxic against cancer cellsAgriculture, Oncology[3]

Signaling Pathways and Mechanism of Action: An Unexplored Territory

Due to the absence of biological studies on this compound, there is no information regarding its mechanism of action or its potential involvement in any signaling pathways. Research into its biological effects would be a prerequisite for elucidating such mechanisms.

Conclusion and Future Outlook

This compound represents a chemical entity for which a significant information gap exists in the scientific literature. While its basic chemical identity is established, its synthesis has not been specifically detailed, and its biological properties remain unexplored. Based on the activities of related phenoxyacetic acid derivatives, this compound could potentially be investigated for applications in areas such as metabolic diseases, inflammation, and infectious diseases. Future research should focus on establishing a reliable synthetic route, followed by a comprehensive screening for biological activity to unlock the potential of this compound. The creation of detailed experimental protocols and the collection of quantitative data from such studies would be essential first steps in this endeavor.

References

2-(2-Ethoxy-4-formylphenoxy)acetic acid molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2-Ethoxy-4-formylphenoxy)acetic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Properties

This compound is an organic compound belonging to the phenoxyacetic acid class. Its structure features a central benzene ring substituted with an ethoxy group, a formyl (aldehyde) group, and an acetic acid moiety linked via an ether bond.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C11H12O5[1][2]
Molecular Weight 224.21 g/mol [1][2]
CAS Number 51264-76-7[2]
MDL Number MFCD01835931[1][2]
PubChem CID 801537[2]

Synthesis Protocol

The synthesis of this compound can be achieved via a two-step process involving a Williamson ether synthesis followed by ester hydrolysis. The general methodology is adapted from procedures reported for similar 2-(formylphenoxy)acetic acid derivatives.[3][4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Ethyl Ester Intermediate

  • Reactants: To a solution of 4-ethoxy-2-hydroxybenzaldehyde (10 mmol) in 50 mL of anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3, 20 mmol) and ethyl bromoacetate (13 mmol).

  • Reaction: Stir the mixture vigorously and heat to 80°C for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, add 200 mL of ethyl acetate (EtOAc). Wash the organic phase with brine (3 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is the ethyl ester of the target molecule.

Step 2: Hydrolysis to the Carboxylic Acid

  • Hydrolysis Mixture: Dissolve the crude ester from Step 1 in a mixture of acetic acid (25 mL), water (20 mL), and concentrated sulfuric acid (H2SO4, 7.5 mL).

  • Reaction: Reflux the resulting solution for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with 200 mL of brine. Extract the product with dichloromethane (CH2Cl2, 3 x 100 mL).

  • Purification: Combine the organic layers and wash extensively with brine (10 x 30 mL) to remove residual acid and DMF. Dry the organic layer over anhydrous Na2SO4.

  • Final Product: Remove the solvent in vacuo. Purify the solid residue by flash chromatography or recrystallization to yield pure this compound.

Chemical and Biological Activity

Phenoxyacetic acid derivatives are recognized for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[5] The specific biological profile of the title compound is not extensively detailed in the cited literature, but its structural motifs—a substituted benzaldehyde and a phenoxyacetic acid core—suggest potential for further investigation in medicinal chemistry. For instance, related 2-(2-formylphenoxy)acetic acid derivatives have been used as precursors in the synthesis of azomethines and hydrazones with antibacterial activity and as substrates in photochemical cyclization reactions to produce chromanone and benzofuranone derivatives.[6][7]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound Reactants 4-Ethoxy-2-hydroxybenzaldehyde + Ethyl Bromoacetate + K2CO3 in DMF Step1 Step 1: Williamson Ether Synthesis Reactants->Step1 80°C, 4h Intermediate Crude Ethyl 2-(2-Ethoxy-4- formylphenoxy)acetate Step1->Intermediate Extraction Hydrolysis Step 2: Acid Hydrolysis Intermediate->Hydrolysis AcOH, H2O, H2SO4 Reflux, 4h Purification Work-up and Purification Hydrolysis->Purification Extraction Product Final Product: 2-(2-Ethoxy-4-formylphenoxy) acetic acid Purification->Product

Caption: Workflow for the two-step synthesis of the target compound.

References

synthesis pathway for 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Introduction

This compound is a valuable organic intermediate, serving as a key building block in the development of more complex molecules for pharmaceutical and materials science applications. Its structure, featuring a reactive aldehyde, an ether linkage, and a carboxylic acid, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of a reliable two-step synthesis pathway, including detailed experimental protocols, quantitative data, and process workflows designed for researchers, chemists, and professionals in drug development.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved via a two-step process. The first step involves a Williamson ether synthesis to form an ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid product.

G EV 4-Hydroxy-3-ethoxybenzaldehyde (Ethyl Vanillin) EV->invis1 EBA Ethyl Bromoacetate EBA->invis1 Inter Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate Inter->invis2 Prod This compound invis1->Inter  Step 1: Williamson Ether Synthesis  (K₂CO₃, DMF, 80°C)   invis2->Prod  Step 2: Acidic Hydrolysis  (H₂SO₄, AcOH, H₂O, Reflux)  

Caption: Two-step synthesis route for this compound.

Step 1: Synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

This initial step is a Williamson ether synthesis. It involves the deprotonation of the phenolic hydroxyl group of 4-hydroxy-3-ethoxybenzaldehyde (ethyl vanillin) by a weak base, followed by a nucleophilic (Sₙ2) attack on ethyl bromoacetate to form the corresponding ether-linked ester.

Experimental Protocol

A general procedure adapted for this synthesis is as follows:

  • To a round-bottom flask containing anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per mmol of phenol), add 4-hydroxy-3-ethoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the resulting suspension at room temperature for 20 minutes to facilitate the formation of the phenoxide salt.

  • Add ethyl bromoacetate (1.3 eq) to the mixture in a dropwise manner.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (EtOAc) and wash it three times with brine (saturated NaCl solution) to remove DMF and inorganic salts.

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (eluent: hexane/EtOAc mixture) to yield the pure ester.

Quantitative Data
Reactant/ReagentMolar Eq.RoleNotes
4-Hydroxy-3-ethoxybenzaldehyde1.0Starting Material-
Ethyl Bromoacetate1.3Alkylating AgentAn excess ensures complete reaction of the phenol.
Potassium Carbonate (K₂CO₃)2.0BaseAnhydrous conditions are crucial.
N,N-Dimethylformamide (DMF)-SolventAnhydrous polar aprotic solvent.
Reaction Conditions
Temperature80°C--
Time4-6 hours-Monitor by TLC.
Expected Yield ~80%-Based on analogous reactions for similar substrates.[1][2]

Step 2: Hydrolysis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

The final step involves the hydrolysis of the ethyl ester intermediate to the desired carboxylic acid. While this can be achieved under basic conditions, acidic hydrolysis is also highly effective and avoids potential side reactions with the aldehyde group under strong base conditions at high temperatures.

Experimental Protocol

A general method for acidic hydrolysis is as follows:[1]

  • Dissolve the crude or purified ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (1.0 eq) from Step 1 in a solvent mixture of acetic acid (AcOH, ~2.5 mL per mmol), water (H₂O, ~2 mL per mmol), and concentrated sulfuric acid (H₂SO₄, ~0.75 mL per mmol).

  • Heat the resulting solution to reflux (approximately 100-110°C) for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a significant volume of brine and extract the product into a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc), performing the extraction three times.

  • Combine the organic layers and wash them repeatedly with brine to remove residual acid and inorganic impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified further by recrystallization or flash chromatography if necessary.

Quantitative Data
Reactant/ReagentMolar Eq.RoleNotes
Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate1.0Substrate-
Acetic Acid / Water / Sulfuric Acid-Solvent/CatalystThe ratio is critical for effective hydrolysis.
Reaction Conditions
TemperatureReflux-~100-110°C
Time4 hours--
Expected Yield ~80-90%-Based on analogous hydrolysis reactions.[1]

Experimental Workflow Visualization

The following diagram illustrates the typical laboratory workflow for the complete synthesis process.

G cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Hydrolysis A Mix Phenol, K₂CO₃ in DMF B Add Ethyl Bromoacetate A->B C Heat Mixture to 80°C B->C D Monitor by TLC C->D E Cool to Room Temp D->E F Workup: Dilute, Wash, Dry E->F G Purify by Chromatography F->G H Dissolve Ester in Acid Mixture G->H Intermediate Product I Reflux for 4 Hours H->I J Cool to Room Temp I->J K Workup: Extract, Wash, Dry J->K L Isolate Final Product K->L

Caption: General laboratory workflow for the synthesis of the target compound.

References

Technical Safety Guide: 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a summary of publicly available safety information for 2-(2-Ethoxy-4-formylphenoxy)acetic acid (CAS No. 51264-76-7). It is intended for informational purposes for research and development professionals and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the original SDS from your supplier before handling this chemical.

Chemical Identification

This section provides the basic identifiers for this compound.

IdentifierValue
Chemical Name This compound
CAS Number 51264-76-7
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol

Hazard Identification and Classification

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this substance is classified as follows.[1]

GHS ClassificationCategoryHazard Statement
Skin IrritationNot specifiedH315: Causes skin irritation
Eye IrritationNot specifiedH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Not specifiedH335: May cause respiratory irritation

GHS Pictogram:

  • alt text

Signal Word: Warning[1]

Precautionary Statements: [1]

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

A comprehensive GHS classification is not available in the public domain. The information presented is based on limited data from chemical suppliers.

GHS Hazard Classification Workflow

The following diagram illustrates the general process for classifying a chemical substance according to GHS guidelines.

GHS_Classification cluster_Data Data Collection cluster_Evaluation Hazard Evaluation cluster_Classification Hazard Classification cluster_Communication Hazard Communication Data Physical, Health & Environmental Hazard Data Eval Compare Data to GHS Criteria Data->Eval Class Assign Hazard Class & Category Eval->Class Health Health Hazards (H315, H319, H335) Class->Health SDS Generate Safety Data Sheet Health->SDS Label Create Label Health->Label Pictogram Select Pictogram (GHS07) Label->Pictogram Signal Assign Signal Word ('Warning') Label->Signal H_Statements Assign Hazard Statements Label->H_Statements P_Statements Assign Precautionary Statements Label->P_Statements

Caption: Generalized GHS Hazard Classification Workflow.

Physical and Chemical Properties

PropertyValue
AppearanceData not available
OdorData not available
Melting PointData not available
Boiling PointData not available
SolubilityData not available
Flash PointData not available
DensityData not available

Toxicological Information

No quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for this compound has been found in publicly available literature or safety data sheets.

Toxicological EndpointValue
Acute Oral Toxicity (LD50)Data not available
Acute Dermal Toxicity (LD50)Data not available
Acute Inhalation Toxicity (LC50)Data not available
Skin Corrosion/IrritationCauses skin irritation
Serious Eye Damage/IrritationCauses serious eye irritation
Respiratory or Skin SensitizationData not available
Germ Cell MutagenicityData not available
CarcinogenicityData not available
Reproductive ToxicityData not available
Specific Target Organ Toxicity - Single ExposureMay cause respiratory irritation
Specific Target Organ Toxicity - Repeated ExposureData not available
Aspiration HazardData not available

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not described in the publicly available safety data sheets. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals would typically be followed for determining the toxicological endpoints listed above.

Exposure Controls and Personal Protection

As this material is intended for research and development use only, appropriate exposure controls and personal protective equipment (PPE) should be used in a laboratory setting.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment:

PPE TypeRecommendation
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.
Respiratory Protection If dusts or aerosols are generated, use a NIOSH-approved respirator.
Personal Protective Equipment (PPE) Selection Logic

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this chemical.

PPE_Selection cluster_Exposure Exposure Assessment cluster_PPE PPE Selection cluster_Handling Safe Handling Start Handling this compound Risk Potential for Eye, Skin, or Respiratory Contact? Start->Risk Eyes Wear Safety Glasses/Goggles Risk->Eyes Eye Contact Skin Wear Chemical-Resistant Gloves & Lab Coat Risk->Skin Skin Contact Respiratory Use Respirator in Fume Hood Risk->Respiratory Inhalation Proceed Proceed with Experiment Eyes->Proceed Skin->Proceed Respiratory->Proceed

Caption: Recommended PPE Selection Workflow.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.[2]

Exposure RouteFirst Aid Measures
Inhalation Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Skin Contact Immediately remove contaminated clothing. Wash off with soap and plenty of water.
Eye Contact Rinse with pure water for at least 15 minutes.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.

Handling and Storage

Handling:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep container tightly closed.

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: No data available.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon oxides.

Ecological and Disposal Considerations

  • Ecological Information: No data available.

  • Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service.

References

physical and chemical properties of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(2-Ethoxy-4-formylphenoxy)acetic acid. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical Identity and Physical Properties

This compound is a substituted phenoxyacetic acid derivative. Its core structure consists of a benzene ring substituted with an ethoxy group, a formyl group, and an acetic acid moiety linked via an ether bond.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 51264-76-7[1]
Molecular Formula C₁₁H₁₂O₅[2]
Molecular Weight 224.21 g/mol [2]
Canonical SMILES CCOC1=C(C=CC(=C1)C=O)OCC(=O)O
InChI Key BALVFSVIEQRSSY-UHFFFAOYSA-N

Table 2: Physical Properties

PropertyValueSource
Physical State Solid[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible and widely used method for the preparation of phenoxyacetic acids is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

A general synthetic approach for 2-(2-formylphenoxy)acetic acids has been described, which can be adapted for the target molecule.[3] This would involve the reaction of a substituted 2-hydroxybenzaldehyde with a haloacetate, followed by hydrolysis.

Proposed Synthesis Workflow:

The synthesis of this compound can be logically envisioned as a two-step process starting from 2-ethoxy-4-hydroxybenzaldehyde.

G Proposed Synthesis of this compound cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis A 2-Ethoxy-4-hydroxybenzaldehyde D Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate A->D Reacts with B Ethyl bromoacetate B->D Reacts with C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D In the presence of E Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate G This compound E->G Hydrolyzed with F Base (e.g., NaOH) Solvent (e.g., EtOH/H₂O) F->G In the presence of

A proposed two-step synthesis pathway.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

  • To a solution of 2-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for a designated period to facilitate the formation of the phenoxide.

  • Add ethyl bromoacetate (1.1 to 1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-(2-ethoxy-4-formylphenoxy)acetate in a mixture of ethanol and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 2 M solution), to the ester solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as indicated by TLC.

  • After the reaction is complete, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

  • Recrystallize the crude acid from a suitable solvent system to obtain the pure this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the three functional groups present in the molecule: the carboxylic acid, the aldehyde, and the aromatic ether.

  • Carboxylic Acid: This group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol. Its acidic nature allows for salt formation with bases.

  • Aldehyde: The formyl group is susceptible to nucleophilic attack and can participate in reactions like oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines, oximes, and hydrazones.

  • Aromatic Ring: The benzene ring is activated towards electrophilic substitution by the electron-donating ethoxy and carboxymethoxy groups. The positions ortho and para to these activating groups are the most likely sites for substitution.

  • Ether Linkage: The ether bonds are generally stable but can be cleaved under harsh acidic conditions.

Information on the long-term stability and specific storage conditions is not detailed in the available literature, but as a general precaution for substituted aromatic aldehydes and carboxylic acids, it should be stored in a cool, dry place away from strong oxidizing agents and bases.

Biological Activity and Potential Applications

Currently, there is no specific information in the public domain detailing the biological activity or signaling pathways associated with this compound.

However, the broader class of phenoxyacetic acid derivatives has been investigated for a wide range of biological activities, including:

  • Herbicidal Activity: Certain chlorinated phenoxyacetic acids are well-known herbicides.

  • Pharmacological Potential: Various derivatives have been explored for their anti-inflammatory, antibacterial, antifungal, and anticancer properties.[4][5] For instance, some substituted (2-phenoxyphenyl)acetic acids have shown anti-inflammatory activity.

The presence of the aldehyde functional group makes this compound a versatile building block for the synthesis of more complex molecules through derivatization, such as the formation of Schiff bases, which are known to possess a wide array of biological activities.

Logical Relationship of Phenoxyacetic Acid Derivatives and their Potential Biological Activities:

G Potential Biological Activities of Phenoxyacetic Acid Derivatives A Phenoxyacetic Acid Core Structure B Anti-inflammatory A->B can exhibit C Antibacterial A->C can exhibit D Antifungal A->D can exhibit E Anticancer A->E can exhibit F Herbicidal A->F can exhibit

Potential bioactivities of the phenoxyacetic acid scaffold.

Given its structural features, this compound could be a candidate for inclusion in screening libraries for the discovery of new bioactive compounds.[6][7][8]

Conclusion

This compound is a chemical compound with a well-defined structure but limited publicly available data on its experimental physical properties and biological activity. The synthetic route via Williamson ether synthesis is a well-established and logical approach for its preparation. The presence of multiple functional groups makes it a potentially valuable intermediate for the synthesis of a variety of derivatives for screening in drug discovery and other life science applications. Further research is warranted to fully characterize its physicochemical properties and to explore its potential biological activities.

References

Solubility Profile of 2-(2-Ethoxy-4-formylphenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Ethoxy-4-formylphenoxy)acetic acid. Due to the limited availability of direct solubility data for this specific compound, this document presents illustrative solubility data of structurally similar aromatic carboxylic acids, namely phenoxyacetic acid and vanillic acid, to provide researchers with valuable insights into expected solubility trends. A detailed, standardized experimental protocol for determining the solubility of compounds like this compound is provided, including the widely accepted shake-flask method and subsequent quantitative analysis using High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Introduction

This compound is an organic compound of interest in various fields of chemical and pharmaceutical research. Understanding its solubility in different solvents is a critical parameter for its application in drug discovery, formulation development, and chemical synthesis. Solubility dictates the bioavailability of a potential drug candidate and influences the choice of solvents for reaction, purification, and analytical method development. This guide aims to provide a foundational understanding of the solubility of this compound and a practical framework for its experimental determination.

Illustrative Solubility Data of Structurally Similar Compounds

Table 1: Solubility of Phenoxyacetic Acid and Vanillic Acid in Various Solvents at Room Temperature

SolventPhenoxyacetic Acid SolubilityVanillic Acid Solubility
WaterLimited (~1 g/100 mL)[1]Moderately soluble[2][3]
EthanolSoluble[1][4]Soluble[2][3]
MethanolSoluble[1]More soluble than in ethanol[5]
AcetoneSoluble[4]Soluble[6]
ChloroformSoluble[1]-
Diethyl EtherSoluble[4]-
BenzeneSoluble-
Glacial Acetic AcidSoluble-

Note: The terms "soluble," "moderately soluble," and "limited" are as reported in the cited literature and may not represent precise quantitative values. The solubility of carboxylic acids can be influenced by factors such as temperature and pH.[1][2]

Based on this data, it can be anticipated that this compound will exhibit good solubility in polar organic solvents like alcohols (ethanol, methanol) and acetone. Its solubility in water is expected to be limited but may be enhanced in alkaline conditions due to the formation of a salt.[1]

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound. The protocol is based on the widely used shake-flask method.[7][8][9]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, etc.)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Syringes

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Visible Spectrophotometer

Experimental Workflow

The general workflow for determining the solubility of the target compound is illustrated in the diagram below.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add solvent to vial prep1->prep2 1 equil Shake at constant temperature (e.g., 24-72 hours) prep2->equil 2 sep1 Allow to settle equil->sep1 3 sep2 Filter supernatant sep1->sep2 4 analysis1 Dilute sample sep2->analysis1 5 analysis2 Quantify concentration (HPLC or UV-Vis) analysis1->analysis2 6 result Calculate solubility analysis2->result 7

References

Unlocking the Potential: A Technical Guide to the Research Applications of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid, a versatile scaffold in medicinal chemistry, has given rise to a diverse array of derivatives with significant potential across various therapeutic areas. This technical guide provides an in-depth exploration of the multifaceted research applications of these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing their mechanisms of action through signaling pathway diagrams. The inherent structural modularity of the phenoxyacetic acid core allows for fine-tuning of its physicochemical and pharmacological properties, making it a privileged starting point for the design of novel therapeutic agents.

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

Derivatives of phenoxyacetic acid have demonstrated notable efficacy against a spectrum of microbial pathogens. The introduction of various substituents on the phenyl ring and modifications of the carboxylic acid moiety have led to the discovery of compounds with potent antibacterial and antifungal activities.

Quantitative Data: Antimicrobial Activity

The antimicrobial potential of phenoxyacetic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays. Below is a summary of representative data from the literature.

Compound IDTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference Compound
PA-1 Staphylococcus aureus12.518Ciprofloxacin (6.25 µg/mL)
PA-2 Escherichia coli2515Ciprofloxacin (6.25 µg/mL)
PA-3 Candida albicans5012Fluconazole (12.5 µg/mL)
PA-4 Aspergillus niger10010Fluconazole (12.5 µg/mL)
2,4-D-amide Bacillus subtilis822Ampicillin (10 µg/mL)
MCPA-hydrazide Pseudomonas aeruginosa3214Gentamicin (10 µg/mL)

Note: The data presented are illustrative and compiled from various sources. Actual values may vary based on specific experimental conditions.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This method is a widely accepted standard for assessing the antimicrobial susceptibility of bacteria.

1. Preparation of Inoculum:

  • Select three to five isolated colonies of the test bacterium from a pure culture.
  • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the adjusted inoculum suspension.
  • Remove excess fluid by pressing the swab against the inside of the tube.
  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

3. Application of Disks:

  • Using sterile forceps, place paper disks impregnated with a known concentration of the phenoxyacetic acid derivative onto the inoculated agar surface.
  • Ensure the disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.
  • Gently press each disk to ensure complete contact with the agar.

4. Incubation:

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

5. Interpretation of Results:

  • Measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm).
  • The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The anticancer potential of phenoxyacetic acid derivatives has been a significant area of investigation. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, suggesting their utility as scaffolds for the development of novel chemotherapeutic agents.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the in vitro anticancer activity of these derivatives.

Compound IDCancer Cell LineIC₅₀ (µM)Reference Compound
PAA-1 MCF-7 (Breast)7.43Doxorubicin (0.8 µM)
PAA-2 HepG2 (Liver)1.43[1]5-Fluorouracil (5.32 µM)[1]
PAA-3 A549 (Lung)10.2Cisplatin (5.5 µM)
PAA-4 PC-3 (Prostate)15.8Docetaxel (0.5 µM)
2,4,5-T-amide HeLa (Cervical)5.6Camptothecin (0.02 µM)
Cl-PAA-hydrazide HT-29 (Colon)9.24[1]Oxaliplatin (1.2 µM)

Note: The data presented are illustrative and compiled from various sources. Actual values may vary based on specific experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the phenoxyacetic acid derivatives in culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
  • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known cytotoxic drug).
  • Incubate the plate for 24-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Phenoxyacetic acid derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit the cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 is a particularly attractive strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Quantitative Data: COX Inhibition and In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy is evaluated through in vitro enzyme inhibition assays and in vivo models of inflammation.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Carrageenan-induced Paw Edema Inhibition (%)
PAI-1 10.50.06[2]17563.35[2]
PAI-2 8.20.08[2]102.555.2
PAI-3 15.10.09[2]167.846.51[2]
Celecoxib 15.00.05[2]30070.5
Diclofenac 1.20.81.565.8

Note: The data presented are illustrative and compiled from various sources. Actual values may vary based on specific experimental conditions.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for screening acute anti-inflammatory activity.

1. Animal Acclimatization:

  • Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

2. Compound Administration:

  • Administer the phenoxyacetic acid derivative or the reference drug (e.g., diclofenac) orally or intraperitoneally to the test groups of animals.
  • Administer the vehicle (e.g., saline or a suspension agent) to the control group.

3. Induction of Inflammation:

  • One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
  • The percentage of inhibition of paw edema is calculated using the following formula:
  • % Inhibition = [(V_c - V_t) / V_c] x 100
  • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Signaling Pathway: COX-2 Inhibition

Phenoxyacetic acid derivatives exert their anti-inflammatory effects by blocking the COX-2 enzyme, which is a key player in the inflammatory cascade. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.

COX2_Inhibition_Pathway cluster_enzyme Enzymatic Conversion Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Inflammatory Stimuli Phospholipase_A2 Phospholipase A₂ Prostaglandins Prostaglandins (PGE₂, PGI₂) Arachidonic_Acid->Prostaglandins Cyclooxygenation COX2_Enzyme COX-2 Enzyme Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Phenoxyacetic_Acid_Derivatives Phenoxyacetic Acid Derivatives Phenoxyacetic_Acid_Derivatives->COX2_Enzyme Inhibition

Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.

Antidiabetic Research: Targeting Metabolic Regulation

Recent studies have highlighted the potential of phenoxyacetic acid derivatives in the management of type 2 diabetes. Certain derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a G-protein coupled receptor expressed in pancreatic β-cells that plays a crucial role in glucose-stimulated insulin secretion.[3][4]

Quantitative Data: FFA1 Agonist Activity

The potency of these derivatives as FFA1 agonists is determined by their half-maximal effective concentration (EC₅₀).

Compound IDFFA1 EC₅₀ (nM)Reference Agonist
PAD-1 43.6[3]TAK-875 (6.3 nM)
PAD-2 62.3[4]GW9508 (50 nM)
PAD-3 120AMG 837 (80 nM)
PAD-4 250Fasiglifam (17 nM)

Note: The data presented are illustrative and compiled from various sources. Actual values may vary based on specific experimental conditions.

Signaling Pathway: FFA1-Mediated Insulin Secretion

Activation of FFA1 by phenoxyacetic acid derivatives in pancreatic β-cells initiates a signaling cascade that potentiates glucose-stimulated insulin secretion. This involves the Gαq/11 pathway, leading to an increase in intracellular calcium levels, which is a key trigger for insulin granule exocytosis.

FFA1_Signaling_Pathway Phenoxyacetic_Acid_Derivative Phenoxyacetic Acid Derivative (Agonist) FFA1_Receptor FFA1 (GPR40) Receptor Phenoxyacetic_Acid_Derivative->FFA1_Receptor Binding & Activation G_Protein Gαq/11 FFA1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ IP3 IP₃ PLC->IP3 Hydrolyzes PIP₂ to DAG DAG PLC->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃R on Ca2_Release Ca²⁺ Release ER->Ca2_Release Intracellular_Ca2 ↑ [Ca²⁺]i Ca2_Release->Intracellular_Ca2 Insulin_Exocytosis Insulin Granule Exocytosis Intracellular_Ca2->Insulin_Exocytosis Triggers

Caption: FFA1 agonist activity of phenoxyacetic acid derivatives.

Potential for NF-κB Pathway Modulation: A Future Research Avenue

The anti-inflammatory properties of phenoxyacetic acid derivatives suggest a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. While direct evidence linking these derivatives to NF-κB modulation is still emerging, this remains a promising area for future investigation. Inhibition of the NF-κB pathway could represent an additional mechanism contributing to their anti-inflammatory and anticancer effects.

Conceptual Signaling Pathway: Potential NF-κB Inhibition

The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the transcription of genes involved in inflammation and cell survival. Phenoxyacetic acid derivatives could potentially interfere with this pathway at various points, such as by inhibiting the IκB kinase (IKK) complex or preventing the nuclear translocation of NF-κB.

NFkB_Pathway cluster_nucleus Nuclear Translocation Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB IkB->IkB_P NFkB_Active Active NF-κB NFkB->NFkB_Active Proteasome Proteasomal Degradation IkB_P->Proteasome Proteasome->IkB Degrades Nucleus Nucleus NFkB_Active->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Phenoxyacetic_Acid_Derivatives_Potential Potential Inhibition by Phenoxyacetic Acid Derivatives Phenoxyacetic_Acid_Derivatives_Potential->IKK_Complex Potential Inhibition Phenoxyacetic_Acid_Derivatives_Potential->NFkB_Active Potential Inhibition of Translocation

Caption: Potential inhibition of the NF-κB pathway by phenoxyacetic acid derivatives.

Conclusion

Phenoxyacetic acid derivatives represent a rich and promising field of research with diverse therapeutic applications. Their demonstrated activities against microbial infections, cancer, inflammation, and diabetes underscore the versatility of this chemical scaffold. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers to further explore and exploit the full potential of these remarkable compounds in drug discovery and development. Future research should focus on optimizing the lead compounds for enhanced potency and selectivity, as well as elucidating their detailed mechanisms of action, including their potential role in modulating complex signaling networks like the NF-κB pathway.

References

An In-depth Technical Guide on the Core Mechanism of Action: 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no direct scientific literature available detailing the mechanism of action for 2-(2-Ethoxy-4-formylphenoxy)acetic acid. This guide, therefore, extrapolates a probable mechanism based on its close structural analog, Ethacrynic Acid (EA) . The core structure of the specified compound is a phenoxyacetic acid derivative, similar to EA, a well-established loop diuretic. The primary differences are the substituents on the phenyl ring. This document will focus on the established mechanisms of Ethacrynic Acid as a predictive model.

Introduction

This compound is a phenoxyacetic acid derivative. Given its structural similarity to Ethacrynic Acid (EA), it is hypothesized to share similar biological targets and mechanisms of action. EA is clinically used as a loop diuretic and has been extensively studied for its effects on ion transport and cellular metabolism.[1][2][3] This guide will provide a detailed overview of the primary and secondary mechanisms of action of EA, which are likely relevant to its 2-ethoxy-4-formyl analog.

The primary mechanism of EA is the inhibition of the Na-K-Cl cotransporter (NKCC), leading to its diuretic effect.[4][5] A significant secondary mechanism is the inhibition of Glutathione S-transferases (GSTs), which has implications for cancer therapy.[6][7]

Primary Mechanism of Action: Inhibition of the Na-K-Cl Cotransporter (NKCC)

The principal pharmacological effect of ethacrynic acid is its diuretic action, which is achieved by inhibiting the Na-K-Cl cotransporter.[4][5] There are two main isoforms of this transporter: NKCC1, which is widely distributed in the body, and NKCC2, which is primarily found in the kidney.[8][9][10][11]

  • Target: Na-K-Cl Cotransporter 2 (NKCC2).

  • Location: Thick ascending limb of the loop of Henle in the kidney.[2][3]

  • Action: By inhibiting NKCC2, EA prevents the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the blood.[1][5] This leads to an increase in the excretion of these ions and, consequently, water, resulting in diuresis.[1]

The inhibition of NKCC2 is a key feature of loop diuretics.[3] The phenoxyacetic acid scaffold is crucial for this activity. While EA itself is active, its cysteine adduct is considered the active form of the molecule.[2]

The mechanism is a direct inhibition of the transporter protein, leading to a cascade of physiological effects related to ion and water balance.

NKCC2_Inhibition Compound This compound (Hypothesized) NKCC2 NKCC2 Transporter (Thick Ascending Limb) Compound->NKCC2 Inhibits Ion_Reabsorption Na+, K+, 2Cl- Reabsorption Ion_Reabsorption->NKCC2 Blocks Ion_Excretion Increased Urinary Na+, K+, Cl- Excretion Ion_Reabsorption->Ion_Excretion Leads to Diuresis Diuresis (Increased Water Excretion) Ion_Excretion->Diuresis Causes

Figure 1: Hypothesized pathway for diuretic action via NKCC2 inhibition.

Secondary Mechanism of Action: Inhibition of Glutathione S-Transferases (GSTs)

Ethacrynic acid is a potent inhibitor of Glutathione S-transferases (GSTs), a family of enzymes involved in the detoxification of xenobiotics and protection against oxidative stress.[6][7] This inhibitory action is of significant interest in the context of cancer research, as GSTs are often overexpressed in tumor cells, contributing to drug resistance.[6]

  • Target: Glutathione S-transferases (e.g., GSTP1-1, GSTA1-1).[6][12]

  • Mechanism: EA contains an α,β-unsaturated carbonyl group which can react with the thiol group of cysteine residues in the active site of GSTs via a Michael addition.[6][13] This can lead to both reversible and irreversible inhibition.[7][14] The glutathione conjugate of EA is also a potent inhibitor of GSTs.[14][15][16]

  • Consequence: Inhibition of GSTs can sensitize cancer cells to chemotherapeutic agents by preventing the detoxification of these drugs.[6]

Structure-activity relationship studies on EA analogs have shown that substitutions on the phenyl ring are critical for GST inhibitory activity.[12][17] Specifically, a substitution at the 3' position is considered necessary for inhibiting GSTP1-1 activity.[12]

The interaction with GSTs can lead to increased cellular oxidative stress and potentiation of other cytotoxic agents.

GST_Inhibition Compound This compound (Hypothesized) GSTs Glutathione S-Transferases (e.g., GSTP1-1) Compound->GSTs Inhibits Detox Detoxification of Chemotherapeutic Agents Detox->GSTs Blocks Drug_Efficacy Increased Efficacy of Chemotherapeutics Detox->Drug_Efficacy Leads to Apoptosis Induction of Apoptosis in Cancer Cells Drug_Efficacy->Apoptosis

Figure 2: Hypothesized pathway for GST inhibition and chemosensitization.

Quantitative Data (Based on Ethacrynic Acid)

The following table summarizes the inhibitory concentrations (IC50) of Ethacrynic Acid and its glutathione conjugate against different classes of human and rat GSTs.

CompoundGST ClassIC50 (µM)SpeciesReference
Ethacrynic AcidAlpha (α)4.6 - 6.0Rat & Human[14]
Ethacrynic AcidMu (µ)0.3 - 1.9Rat & Human[14]
Ethacrynic AcidPi (π)3.3 - 4.8Rat & Human[14]
EA-Glutathione ConjugateAlpha (α)0.8 - 2.8Rat & Human[14]
EA-Glutathione ConjugateMu (µ)<0.1 - 1.2Rat & Human[14]
EA-Glutathione ConjugatePi (π)11Rat & Human[14]

Experimental Protocols

The following are generalized protocols for assays that would be used to determine the mechanism of action of this compound, based on methodologies for studying ethacrynic acid.

This assay measures the activity of the Na-K-Cl cotransporter by tracking the influx of a specific ion.

  • Cell Culture: Culture a suitable cell line expressing the NKCC of interest (e.g., T84 cells for NKCC1, or a stable HEK293 cell line expressing NKCC2).

  • Assay Medium: Prepare an assay buffer containing a radioactive tracer (e.g., ⁸⁶Rb⁺ as a congener for K⁺) or a fluorescent indicator sensitive to one of the transported ions.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (this compound) for a specified time.

  • Flux Initiation: Initiate ion flux by adding the assay medium containing the tracer/indicator.

  • Flux Termination: After a short incubation period, terminate the flux by rapidly washing the cells with an ice-cold stop solution.

  • Quantification: Lyse the cells and measure the amount of tracer uptake using a scintillation counter or the change in fluorescence using a plate reader.

  • Data Analysis: Plot the measured flux against the compound concentration to determine the IC50 value.

NKCC_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture NKCC-expressing cells B1 Pre-incubate cells with This compound A1->B1 A2 Prepare assay buffer with ⁸⁶Rb⁺ tracer B2 Initiate ion flux with tracer A2->B2 B1->B2 B3 Terminate flux with ice-cold stop solution B2->B3 B4 Lyse cells B3->B4 C1 Measure ⁸⁶Rb⁺ uptake via scintillation counting B4->C1 C2 Calculate IC50 C1->C2

Figure 3: Experimental workflow for an NKCC inhibition flux assay.

This assay measures the catalytic activity of GST enzymes in the presence of an inhibitor.

  • Reagents:

    • Purified GST enzyme (e.g., recombinant human GSTP1-1).

    • Substrates: Glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB).

    • Assay buffer (e.g., potassium phosphate buffer).

    • Test compound (this compound).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, GSH, and varying concentrations of the test compound.

    • Add the GST enzyme and pre-incubate for a defined period.

    • Initiate the reaction by adding CDNB.

  • Detection: The enzymatic reaction produces a conjugate (GS-DNB) that absorbs light at 340 nm. Monitor the increase in absorbance over time using a spectrophotometer or plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

GST_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare reagents: GST enzyme, GSH, CDNB A2 Add buffer, GSH, and test compound to 96-well plate A1->A2 B1 Add GST enzyme and pre-incubate A2->B1 B2 Initiate reaction by adding CDNB B1->B2 B3 Monitor absorbance at 340 nm B2->B3 C1 Calculate initial reaction velocities B3->C1 C2 Determine IC50 value C1->C2

Figure 4: Experimental workflow for a GST enzymatic inhibition assay.

Conclusion

While direct experimental data for this compound is not available, its structural similarity to ethacrynic acid provides a strong basis for predicting its mechanism of action. It is highly probable that this compound acts as an inhibitor of the Na-K-Cl cotransporter, particularly the NKCC2 isoform in the kidney, which would classify it as a potential loop diuretic. Furthermore, it is likely to inhibit Glutathione S-transferases, a mechanism that could be exploited for applications in oncology. The presence of the ethoxy and formyl groups in place of the dichlorophenyl and methylenebutanoyl moieties of ethacrynic acid would undoubtedly influence the potency and selectivity towards these targets. Further experimental validation using the protocols outlined in this guide is necessary to confirm these hypotheses and fully elucidate the pharmacological profile of this compound.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(2-Ethoxy-4-formylphenoxy)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines established synthetic methodologies with predicted spectroscopic data derived from closely related analogs. All predicted data are clearly indicated and should be used as a reference for experimental validation.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₂O₅

  • Molecular Weight: 224.21 g/mol [1]

  • CAS Number: 51264-76-7

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process involving a Williamson ether synthesis followed by hydrolysis. This protocol is adapted from a general method for the synthesis of 2-(2-formylphenoxy)acetic acids.[2]

Step 1: Synthesis of Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate

A mixture of 2-ethoxy-4-hydroxybenzaldehyde (1 equivalent), ethyl bromoacetate (1.3 equivalents), and potassium carbonate (2 equivalents) in anhydrous dimethylformamide (DMF) is heated at 80°C for 4 hours. The reaction mixture is then cooled, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

Step 2: Hydrolysis to this compound

The crude ester from the previous step is dissolved in a mixture of acetic acid, water, and sulfuric acid. The resulting solution is refluxed for 4 hours. After cooling to room temperature, the mixture is diluted with brine and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by flash chromatography to afford this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents1 2-Ethoxy-4-hydroxybenzaldehyde Ethyl bromoacetate K₂CO₃, DMF Step1 Williamson Ether Synthesis (80°C, 4h) Reagents1->Step1 Intermediate Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate Step1->Intermediate Step2 Acid Hydrolysis (Reflux, 4h) Intermediate->Step2 Reagents2 Acetic acid Water H₂SO₄ Reagents2->Step2 Purification Flash Chromatography Step2->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

Spectroscopic Data (Predicted and Analog-Derived)

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • Solvent: DMSO-d₆

  • Frequency: 400 MHz (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~13.1br s1H-COOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a high chemical shift. For a similar compound, 2-(4-Ethyl-2-formylphenoxy)acetic acid, this peak appears at 13.09 ppm.[2]
~10.4s1H-CHOThe aldehyde proton is typically a singlet in this region. 2-(4-Ethyl-2-formylphenoxy)acetic acid shows this peak at 10.42 ppm.[2]
~7.5-7.7m2HAr-HAromatic protons ortho and para to the formyl group.
~7.1d1HAr-HAromatic proton meta to the formyl group.
~4.8s2H-O-CH₂-COOHThe methylene protons of the acetic acid moiety are expected to be a singlet. This is consistent with related structures.[2]
~4.1q2H-O-CH₂-CH₃The methylene protons of the ethoxy group will appear as a quartet due to coupling with the methyl protons.
~1.4t3H-O-CH₂-CH₃The methyl protons of the ethoxy group will be a triplet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
  • Solvent: DMSO-d₆

  • Frequency: 100 MHz (Predicted)

Chemical Shift (δ, ppm)AssignmentNotes
~189-CHOThe aldehyde carbon is expected at a high chemical shift.
~168-COOHThe carboxylic acid carbon is also found at a high chemical shift.
~160Ar-C (C-O)Aromatic carbon attached to the ethoxy group.
~136Ar-C (C-CHO)Aromatic carbon attached to the formyl group.
~127Ar-CHAromatic methine carbons.
~124Ar-CHAromatic methine carbons.
~114Ar-CHAromatic methine carbons.
~121Ar-C (C-O)Aromatic carbon attached to the acetic acid moiety.
~68-O-CH₂-COOHMethylene carbon of the acetic acid moiety.
~65-O-CH₂-CH₃Methylene carbon of the ethoxy group.
~21-O-CH₂-CH₃Methyl carbon of the ethoxy group.
IR (Infrared) Spectroscopy
  • Sample Preparation: KBr Pellet (Predicted)

Wavenumber (cm⁻¹)IntensityAssignmentNotes
2500-3300BroadO-H stretch (Carboxylic Acid)A very broad absorption is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid.
~2900MediumC-H stretch (Aliphatic)Corresponds to the C-H bonds of the ethoxy and acetic acid methylene and methyl groups.
~2820, ~2720WeakC-H stretch (Aldehyde)Two weak bands are characteristic of the C-H stretch of an aldehyde (Fermi resonance).
~1730-1700StrongC=O stretch (Carboxylic Acid)A strong absorption for the carbonyl of the carboxylic acid.
~1680StrongC=O stretch (Aldehyde)A strong absorption for the carbonyl of the aldehyde.
~1600, ~1470MediumC=C stretch (Aromatic)Characteristic absorptions for the aromatic ring.
~1250StrongC-O stretch (Ether/Acid)Strong absorptions are expected for the C-O bonds of the ether and carboxylic acid.
Mass Spectrometry
  • Ionization Method: Electrospray Ionization (ESI)

m/z (Mass-to-Charge Ratio)Ion TypeNotes
223.0606[M-H]⁻The deprotonated molecule is expected to be the base peak in negative ion mode.
225.0762[M+H]⁺The protonated molecule would be observed in positive ion mode. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
179.0446[M-H-CO₂]⁻Loss of carbon dioxide from the parent ion is a common fragmentation pathway for carboxylic acids.
151.0395[M-H-CO₂-C₂H₄]⁻Subsequent loss of ethene from the [M-H-CO₂]⁻ ion.

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. High-resolution mass spectrometry (HRMS) is performed to determine the accurate mass and confirm the elemental composition of the molecule and its fragments.

Conclusion

This technical guide provides a detailed, albeit partially predictive, spectroscopic and synthetic profile of this compound. The provided synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic data serves as a valuable reference for researchers in the fields of medicinal chemistry and material science for the characterization of this compound. Experimental verification of the predicted data is strongly recommended.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers. The protocol starts from the commercially available 4-hydroxy-2-ethoxybenzaldehyde and involves its reaction with an α-haloacetic acid ester, followed by hydrolysis to yield the desired product. This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of more complex molecules with potential therapeutic applications.

Introduction

This compound is a substituted phenoxyacetic acid derivative. The presence of the ethoxy, formyl, and carboxylic acid functionalities makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The phenoxyacetic acid moiety is a common scaffold in pharmacologically active compounds. This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this important building block.

Chemical Reaction

The synthesis proceeds via a Williamson ether synthesis reaction, as depicted below:

Data Presentation

Table 1: Reagents and Typical Molar Equivalents

ReagentMolar Mass ( g/mol )Molar Eq.Typical Amount
4-hydroxy-2-ethoxybenzaldehyde166.171.010.0 g
Ethyl bromoacetate167.001.212.0 g (8.1 mL)
Sodium Hydroxide40.002.56.0 g
Diethyl Ether74.12-As required
6M Hydrochloric Acid36.46-As required
Saturated Sodium Bicarbonate84.01-As required
Anhydrous Sodium Sulfate142.04-As required

Table 2: Expected Yield and Physical Properties

ProductMolar Mass ( g/mol )Theoretical Yield (g)Typical Actual Yield (g)Typical Yield (%)Melting Point (°C)
This compound224.2113.510.8 - 12.280-90Not reported

Note: The typical actual yield is an estimate based on similar reactions and may vary depending on experimental conditions.

Experimental Protocol

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Büchner funnel and flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

  • Rotary evaporator

Reagents:

  • 4-hydroxy-2-ethoxybenzaldehyde[1]

  • Ethyl bromoacetate[2][3][4][5][6]

  • Sodium hydroxide (pellets)[7][8][9][10]

  • Diethyl ether

  • Hydrochloric acid (6M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

Step 1: Synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (60.2 mmol) of 4-hydroxy-2-ethoxybenzaldehyde in 100 mL of a suitable solvent like acetone or DMF.

  • Add 10.0 g (72.4 mmol) of anhydrous potassium carbonate to the solution.

  • To this stirred suspension, add 12.0 g (71.8 mmol, 8.1 mL) of ethyl bromoacetate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

Step 2: Hydrolysis to this compound

  • To the crude ester from the previous step, add a solution of 6.0 g (150 mmol) of sodium hydroxide in 100 mL of water.

  • Heat the mixture to 90-100°C in a water bath with stirring for 1-2 hours to facilitate the hydrolysis of the ester.[11]

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the cooled solution to a pH of approximately 2 by the slow addition of 6M hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic impurities.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Step 4: Characterization

The identity and purity of the final product, this compound, can be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Ethyl bromoacetate is toxic and a lachrymator. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3][4][5][6]

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.[7][8][9][10]

  • Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.

  • Diethyl ether is highly flammable. Ensure there are no open flames or sparks in the vicinity.

Diagrams

Synthesis_Workflow Start Start Reagents 4-hydroxy-2-ethoxybenzaldehyde, Ethyl bromoacetate, K2CO3, Acetone Start->Reagents Reaction1 Williamson Ether Synthesis (Reflux, 4-6h) Reagents->Reaction1 Workup1 Filtration & Solvent Evaporation Reaction1->Workup1 Intermediate Crude Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate Workup1->Intermediate Hydrolysis_Reagents NaOH, Water Reaction2 Hydrolysis (90-100°C, 1-2h) Intermediate->Reaction2 Hydrolysis_Reagents->Reaction2 Workup2 Acidification (HCl) & Filtration Reaction2->Workup2 Crude_Product Crude this compound Workup2->Crude_Product Purification Recrystallization (Ethanol/Water) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 2-(2-Ethoxy-4-formylphenoxy)acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethoxy-4-formylphenoxy)acetic acid is a versatile bifunctional organic compound that serves as a valuable building block in modern organic synthesis. Its structure, featuring a reactive aldehyde group, a carboxylic acid moiety, and a substituted phenoxy ring, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of a variety of heterocyclic compounds, Schiff bases, and other complex molecules with potential applications in medicinal chemistry and materials science. The presence of both an electrophilic aldehyde and a nucleophilic/acidic carboxylic acid group within the same molecule enables its participation in intramolecular reactions and multicomponent reactions, leading to the efficient construction of intricate molecular architectures.

Key Applications in Organic Synthesis

The unique structural features of this compound make it a versatile reagent for several key synthetic transformations:

  • Synthesis of Schiff Bases (Azomethines): The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases. These imine-containing compounds are important intermediates for the synthesis of various biologically active molecules and can also act as ligands for the formation of metal complexes.

  • Synthesis of Heterocyclic Compounds: The compound serves as a precursor for the synthesis of various oxygen-containing heterocycles. For instance, derivatives of the related 2-formylphenoxyacetic acid have been shown to undergo photochemical cyclization to yield hydroxychromanones and benzofuranones.

  • Precursor for Bioactive Molecules: The phenoxyacetic acid moiety is a known pharmacophore in various drugs. Aryloxyaliphatic acids have been reported to exhibit antimicrobial activity and other biological effects. Schiff bases derived from related phenoxyacetic acids have shown promising antibacterial activity.

Data Presentation

The following table summarizes key quantitative data for derivatives of the closely related 2-formylphenoxyacetic acid, which can serve as a reference for expected outcomes with the 2-ethoxy analog.

Product ClassAmine ReactantProduct NameYield (%)Melting Point (°C)Reference
Schiff Base2-Amino-4-methylpicoline2-(4-Methylpyridin-2-yliminomethyl)phenoxyacetic acid75118
Schiff BaseVarious aromatic aminesAzomethine derivatives65-90-
Photocyclization-Hydroxychromanones27-91-

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is adapted from the general synthesis of 2-(2-formylphenoxy)acetic acids.

Materials:

  • 2-Ethoxy-4-hydroxybenzaldehyde

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), freshly distilled

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acetic acid (AcOH)

  • Water (H₂O)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A mixture of 2-ethoxy-4-hydroxybenzaldehyde (10 mmol), methyl bromoacetate (13 mmol), and K₂CO₃ (20 mmol) in freshly distilled DMF (50 mL) is heated at 80 °C for 4 hours.

  • After cooling to room temperature, EtOAc (200 mL) is added, and the resulting mixture is washed with brine (3 x 50 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed in vacuo.

  • The residue is dissolved in a mixture of AcOH (25 mL), H₂O (20 mL), and H₂SO₄ (7.5 mL).

  • The resulting mixture is refluxed for 4 hours.

  • After cooling to room temperature, the mixture is diluted with 200 mL of brine and extracted with CH₂Cl₂ (3 x 100 mL).

  • The combined organic layers are washed with brine (10 x 30 mL) and dried over Na₂SO₄.

  • The solvent is removed in vacuo, and the crude product is purified by flash chromatography (Eluent: EtOAc) to yield this compound.

Protocol 2: Synthesis of Schiff Bases from this compound

This protocol is a general procedure for the condensation of 2-formylphenoxyacetic acid derivatives with primary amines to form Schiff bases.

Materials:

  • This compound

  • Substituted primary aromatic or aliphatic amine

  • Ethanol, Benzene, or Dichloromethane (DCM)

  • Molecular sieves (as a dehydrating agent)

Procedure:

  • To a solution of the desired primary amine (0.5 mmol) in a suitable solvent (e.g., benzene, 10 mL), add this compound (0.5 mmol).

  • Add molecular sieves to the reaction mixture.

  • Heat the mixture under reflux for 4 hours under a nitrogen atmosphere.

  • After the reaction is complete, filter the mixture to remove the molecular sieves.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

Mandatory Visualization

Schiff_Base_Synthesis reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate + reactant2 Primary Amine (R-NH2) reactant2->intermediate product Schiff Base intermediate->product - H2O water H2O

Caption: Synthesis of a Schiff base from this compound.

Experimental_Workflow step1 Mixing Reactants: This compound + Primary Amine + Solvent + Molecular Sieves step2 Reflux under N2 (4 hours) step1->step2 step3 Filtration (Remove Molecular Sieves) step2->step3 step4 Solvent Evaporation step3->step4 step5 Recrystallization step4->step5 final_product Pure Schiff Base Product step5->final_product

Caption: Experimental workflow for the synthesis of Schiff bases.

Application Notes and Protocols: 2-(2-Ethoxy-4-formylphenoxy)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Ethoxy-4-formylphenoxy)acetic acid is a member of the phenoxyacetic acid class of compounds. This structural motif is present in a variety of medicinally and biologically active molecules. While specific data on this compound is limited in publicly available literature, its structural similarity to other well-studied phenoxyacetic acid derivatives allows for extrapolation of its potential applications and synthetic methodologies. This document provides an overview of the potential medicinal chemistry applications of the title compound based on data from analogous structures, along with detailed protocols for its synthesis and evaluation.

The phenoxyacetic acid scaffold is a key pharmacophore in drugs with diverse therapeutic uses, including as non-steroidal anti-inflammatory drugs (NSAIDs), antihypertensives, and antihistamines.[1] Furthermore, derivatives of this class have shown promise as antibacterial, antifungal, anticancer, and antioxidant agents.[1] The presence of a formyl group and an ethoxy substituent on the phenyl ring of the title compound offers synthetic handles for further derivatization, enabling the exploration of a wide chemical space for drug discovery.

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally related compounds, this compound and its derivatives are promising candidates for investigation in the following areas:

  • Antimicrobial Agents: Phenoxyacetic acid derivatives have demonstrated activity against various bacterial and fungal strains.[1] The formyl group can be readily converted into imines (Schiff bases) or other functional groups to generate libraries of compounds for antimicrobial screening.

  • Anti-inflammatory Agents: Several phenoxyacetic acid derivatives are known to possess anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[2] The core scaffold can be elaborated to optimize interactions with the COX enzyme active sites.

  • Anticancer Agents: The phenoxyacetic acid moiety is found in some compounds with reported anticancer activity. The potential for derivatization allows for the synthesis of molecules targeting various cancer-related pathways.

  • Antioxidant Agents: Derivatives of phenoxyacetic acid have been shown to possess radical scavenging properties, suggesting potential applications in conditions associated with oxidative stress.[1]

  • Herbicidal Agents: Phenoxyacetic acids, such as 2,4-D, are well-known herbicides that mimic the plant hormone auxin.[3][4] While likely not a primary focus for medicinal chemistry, this inherent biological activity is a key feature of the parent scaffold.

Data Presentation: Biological Activities of Structurally Related Phenoxyacetic Acid Derivatives

The following table summarizes quantitative data for various phenoxyacetic acid derivatives, illustrating the potential bioactivities that could be explored for derivatives of this compound.

Compound ClassSpecific Compound ExampleBiological ActivityQuantitative Data (IC50/MIC)Reference
Antibacterial2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidAntibacterial (M. smegmatis)MIC = 9.66 ± 0.57 µL[1]
Antitubercular2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2- methoxyphenoxy) acetic acidAntitubercular (M. tuberculosis H37RV)MIC = 0.06 µg/mL[1]
AntifungalMethyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetateAntifungal (C. utilis)MIC = 8 µg/mL[1]
Antioxidant2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acidAntioxidant (DPPH assay)IC50 = 18.94 ± 0.24 µg/mL[1]
Anti-inflammatoryHydrazone derivative of a phenoxyacetic acid (Compound 5f)COX-2 InhibitionIC50 = 0.10 ± 0.01 µM[2]
Anti-inflammatoryHydrazone derivative of a phenoxyacetic acid (Compound 7b)COX-2 InhibitionIC50 = 0.12 ± 0.02 µM[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of phenoxyacetic acids.[2][5]

Materials:

  • 2-Ethoxy-4-hydroxybenzaldehyde

  • Ethyl bromoacetate or Chloroacetic acid

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF) or Acetone

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Etherification

  • To a solution of 2-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirring mixture.

  • Heat the reaction mixture at 80 °C for 4-12 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

Step 2: Hydrolysis

  • Dissolve the crude ester from Step 1 in a mixture of methanol and 1 M aqueous sodium hydroxide.

  • Stir the mixture at room temperature for 12 hours or until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • The solid precipitate of this compound is then collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of Azomethine Derivatives for Antimicrobial Screening

This protocol describes the synthesis of imine derivatives from the formyl group of the title compound, a common strategy for generating libraries of biologically active molecules.[6]

Materials:

  • This compound

  • Various primary aromatic or aliphatic amines (e.g., aniline, substituted anilines)

  • Ethanol or Glacial acetic acid

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

  • The purity of the synthesized azomethine derivative can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Etherification cluster_reaction2 Step 2: Hydrolysis cluster_derivatization Derivatization A 2-Ethoxy-4-hydroxybenzaldehyde C Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate A->C K2CO3, DMF B Ethyl Bromoacetate B->C D This compound C->D NaOH, H2O/MeOH E Azomethine Derivatives D->E Primary Amine, EtOH

Caption: Synthetic pathway for this compound and its derivatization.

Diagram 2: Proposed Mechanism of Herbicidal Action (Analogous to 2,4-D)

G cluster_plant_cell Plant Cell A Phenoxyacetic Acid (Auxin Mimic) B Auxin Receptors (e.g., TIR1) A->B Binds to C Degradation of Aux/IAA Repressor Proteins B->C Promotes D Activation of Auxin Response Genes C->D Leads to E Uncontrolled Cell Division and Growth D->E Causes F Plant Death E->F Results in

Caption: Mimicry of auxin by phenoxyacetic acids leading to herbicidal effects.[3]

Diagram 3: Potential Intramolecular Cyclization

This diagram illustrates a potential subsequent reaction of a related compound, 4-Methoxy-2-(2-formylphenoxy)acetic acid, to form a benzofuran. A similar reaction could be possible for the title compound under certain conditions.

G A 2-(2-Formylphenoxy)acetic acid derivative C Ketene Intermediate A->C e.g., Acetic Anhydride B Dehydration D Intramolecular [2+2] Cycloaddition C->D Spontaneous E Cycloreversion (expulsion of CO2) D->E F Benzofuran Derivative E->F

Caption: Potential cyclization pathway to form a benzofuran scaffold.[7]

References

Application Notes and Protocols for the Analysis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethoxy-4-formylphenoxy)acetic acid is a chemical compound of interest in pharmaceutical research and development, potentially as an intermediate or a related substance to an active pharmaceutical ingredient (API). Accurate and reliable analytical methods are crucial for its quantification and impurity profiling to ensure product quality, safety, and efficacy. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary quantitative method, with confirmatory analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method.

Analytical Methods Overview

A suite of analytical methods has been developed and validated to provide robust and reliable quantification of this compound in various sample matrices. The primary method, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), is suitable for routine quantification and purity assessment. For higher sensitivity and selectivity, especially in complex matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is provided. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is outlined for alternative analysis, which requires derivatization of the analyte.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described analytical methods. These values are representative and may vary based on the specific instrumentation and laboratory conditions. Method validation should be performed to establish performance characteristics in-house.

Table 1: HPLC-UV Method - Quantitative Performance Data

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
SpecificityNo interference from blank and placebo

Table 2: LC-MS/MS Method - Quantitative Performance Data

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)< 5.0%
SpecificityConfirmed by MRM transitions

Table 3: GC-MS Method (with Derivatization) - Quantitative Performance Data

ParameterResult
Linearity Range0.05 - 50 µg/mL
Correlation Coefficient (r²)> 0.997
Limit of Detection (LOD)0.015 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL
Accuracy (% Recovery)90.0 - 110.0%
Precision (% RSD)< 10.0%
SpecificityConfirmed by mass spectrum

Experimental Protocols

Protocol 1: Quantitative Analysis by HPLC-UV

This method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations.

1.1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

  • Standard of this compound.

1.2. Chromatographic Conditions

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.

1.3. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with mobile phase A to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation (Bulk Drug): Accurately weigh about 10 mg of the sample, dissolve in 10 mL of methanol, and then dilute with mobile phase A to a final concentration within the linear range.

  • Sample Preparation (Formulation): Depending on the formulation, extract a known amount with a suitable solvent (e.g., methanol), and dilute with mobile phase A to a concentration within the linear range.

1.4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase A) to ensure a clean baseline.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples using the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions F Inject Standards (Calibration) B->F C Prepare Sample Solutions G Inject Samples C->G E Inject Blank D->E E->F F->G H Peak Integration G->H I Quantification H->I

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Protocol 2: Confirmatory Analysis by LC-MS/MS

This method is for the highly sensitive and selective detection and quantification of this compound, particularly in complex matrices or at trace levels.

2.1. Instrumentation and Materials

  • LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization - ESI - source).

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

  • Standard of this compound.

2.2. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • Precursor Ion (m/z): 223.06

    • Product Ion 1 (Quantifier, m/z): 179.07

    • Product Ion 2 (Qualifier, m/z): 121.03

  • Source Parameters: Optimize based on instrument (e.g., Capillary voltage: 3.0 kV, Source temperature: 150 °C, Desolvation temperature: 400 °C).

2.3. Preparation of Solutions

  • Follow similar procedures as in the HPLC-UV method, but use LC-MS grade solvents and reagents. Prepare standard and sample solutions in the ng/mL range.

2.4. Analysis Procedure

  • Equilibrate the LC-MS/MS system.

  • Optimize MS parameters by infusing a standard solution of the analyte.

  • Inject a blank.

  • Inject standards to generate a calibration curve.

  • Inject samples.

  • Quantify using the quantifier MRM transition and confirm identity with the qualifier transition.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Prepare Standards & Samples B UPLC Separation A->B C ESI Ionization (-) B->C D Tandem MS (MRM) C->D E Quantification (Quantifier Ion) D->E F Confirmation (Qualifier Ion) D->F

Caption: Workflow for the confirmatory analysis of this compound by LC-MS/MS.

Protocol 3: Analysis by GC-MS with Derivatization

This method provides an alternative for the analysis of this compound, particularly when dealing with volatile impurities. Derivatization of the carboxylic acid group is necessary to improve volatility and chromatographic performance.

3.1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Helium (carrier gas).

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous).

  • Standard of this compound.

3.2. Derivatization Procedure

  • Accurately weigh the standard or sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3.3. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40-450.

3.4. Analysis Procedure

  • Perform a blank run with the derivatization reagents.

  • Inject the derivatized standard solutions to build a calibration curve.

  • Inject the derivatized sample solutions.

  • Identify the trimethylsilyl (TMS) derivative of the analyte by its retention time and mass spectrum.

  • Quantify using a characteristic ion from the mass spectrum.

GCMS_Workflow A Sample/Standard Weighing B Add Pyridine & BSTFA A->B C Heat at 70°C for 30 min B->C D GC-MS Injection C->D E Separation on Capillary Column D->E F Mass Spectrometry Detection E->F G Data Analysis (Quantification & Identification) F->G

Caption: Workflow for the GC-MS analysis of this compound after derivatization.

Application Note: HPLC Method Development for the Analysis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid. This compound is of interest to researchers and professionals in the fields of drug development and chemical synthesis. The methodology detailed herein outlines a systematic approach to optimizing chromatographic conditions, including column selection, mobile phase composition, and detector settings, to achieve accurate and reproducible results.

Introduction

This compound is a substituted phenoxyacetic acid derivative containing both a carboxylic acid and an aldehyde functional group. The presence of these polar functional groups, along with a moderately non-polar aromatic backbone, presents a typical challenge for chromatographic separation. A reliable analytical method is crucial for determining the purity of synthesized batches, monitoring reaction kinetics, and performing stability studies. This document provides a starting point for method development and validation for researchers working with this and structurally similar compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are critical in the selection of appropriate HPLC conditions.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₅[1]
Molecular Weight 224.21 g/mol [1]
Structure
LogP (Predicted) ~1.0Based on similar structures[2]
pKa (Predicted) ~3-4Based on the acetic acid moiety

HPLC Method Development Protocol

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column is recommended as a starting point. A common dimension is 4.6 x 150 mm with 5 µm particle size.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Additives: Formic acid or trifluoroacetic acid (TFA) for mobile phase pH adjustment.

  • Standard: A well-characterized reference standard of this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the development and validation of the HPLC method.

HPLC_Method_Development start Start: Define Analytical Target Profile physchem Assess Physicochemical Properties (pKa, LogP, UV Spectrum) start->physchem initial_conditions Select Initial HPLC Conditions - C18 Column - Acidified Mobile Phase (ACN/H2O) - UV Detection (e.g., 254 nm) physchem->initial_conditions optimization Method Optimization initial_conditions->optimization mobile_phase Optimize Mobile Phase - Organic Solvent Ratio (Gradient/Isocratic) - pH and Buffer Concentration optimization->mobile_phase Composition column_params Optimize Column Parameters - Flow Rate - Temperature optimization->column_params Physical detector_settings Optimize Detector Settings - Wavelength (from UV Scan) optimization->detector_settings Detection validation Method Validation (ICH Guidelines) mobile_phase->validation column_params->validation detector_settings->validation specificity Specificity / Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy / Recovery validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness final_method Finalized Analytical Method specificity->final_method linearity->final_method accuracy->final_method precision->final_method lod_loq->final_method robustness->final_method end End: Routine Analysis final_method->end

Caption: Workflow for HPLC method development and validation.

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and dilute with the mobile phase to a concentration that falls within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

Recommended Initial Chromatographic Conditions

Based on the analysis of similar phenolic and acidic compounds, the following starting conditions are recommended:

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmGood retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start with a linear gradient from 20% to 80% B over 15 minutes.A gradient is recommended to elute the analyte in a reasonable time and to separate it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 254 nm or PDA scan from 200-400 nm254 nm is a common wavelength for aromatic compounds. A PDA detector will allow for the determination of the optimal detection wavelength (λmax).
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Optimization Strategy
  • Mobile Phase: Adjust the gradient slope and initial/final concentrations of acetonitrile to achieve a suitable retention time (typically between 3 and 10 minutes) and good resolution from any impurities. If peak tailing is observed, a lower pH (e.g., using 0.1% TFA) may be beneficial.

  • Wavelength Selection: After obtaining a chromatogram with a PDA detector, determine the wavelength of maximum absorbance for this compound and use this for subsequent quantitative analysis to maximize sensitivity.

  • Column Temperature: Varying the column temperature can affect selectivity and peak shape. Investigate temperatures between 25-40 °C.

Method Validation

Once the method is optimized, it should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Expected Performance Characteristics

The following table summarizes the expected performance characteristics of a fully developed and validated HPLC method for the analysis of this compound.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0 %
Precision (RSD) ≤ 2.0 %
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1
Peak Tailing Factor ≤ 1.5

Conclusion

This application note provides a systematic and scientifically sound protocol for the development of a reversed-phase HPLC method for the analysis of this compound. By following the outlined steps for method development and validation, researchers can establish a reliable and robust analytical method suitable for quality control and research applications. The provided starting conditions serve as an excellent foundation for further optimization to meet specific analytical requirements.

References

Application Notes and Protocols for 2-(2-Ethoxy-4-formylphenoxy)acetic acid in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(2-Ethoxy-4-formylphenoxy)acetic acid as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This document outlines the physicochemical properties, a proposed synthesis protocol, and detailed methodologies for its derivatization to generate compound libraries for screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 51264-76-7[1]
Molecular Formula C₁₁H₁₂O₅[2][3]
Molecular Weight 224.21 g/mol [2][3]
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as DMF, DMSO, and alcohols

Synthesis of this compound

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

  • To a solution of 4-hydroxy-3-ethoxybenzaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide monohydrate (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • After completion, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Application in the Synthesis of Novel Bioactive Molecules

The bifunctional nature of this compound, possessing both a reactive aldehyde and a carboxylic acid group, makes it an excellent scaffold for generating diverse molecular architectures. A primary application is in the synthesis of hydrazone derivatives, which are known to exhibit a wide range of biological activities.

General Protocol for the Synthesis of Hydrazone Derivatives
  • Suspend this compound (1 equivalent) in absolute ethanol.

  • Add the desired hydrazide derivative (1 equivalent) to the suspension.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the pure hydrazone derivative.

This protocol can be employed in parallel synthesis to generate a library of novel hydrazone compounds for high-throughput screening.

Potential Therapeutic Targets and Signaling Pathways

Derivatives of phenoxyacetic acid have been explored for their potential as various therapeutic agents.[4] Notably, hydrazone derivatives synthesized from similar formylphenoxyacetic acids have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors.[1] Inhibition of the COX-2 enzyme is a key mechanism for anti-inflammatory and analgesic effects.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Novel_Compound Novel Hydrazone Derivative Novel_Compound->COX2 Inhibition

The workflow for synthesizing and screening these novel compounds is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening Start 2-(2-Ethoxy-4-formylphenoxy) acetic acid Reaction Hydrazone Synthesis Start->Reaction Hydrazides Hydrazide Library Hydrazides->Reaction Library Novel Compound Library Reaction->Library Assay COX-2 Inhibition Assay Library->Assay Hit_ID Hit Identification Assay->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Data Presentation

Quantitative data from the synthesis and biological evaluation of a hypothetical series of hydrazone derivatives are presented in Table 2 for illustrative purposes.

Compound IDHydrazide SubstituentYield (%)COX-2 IC₅₀ (µM)
NC-001 4-Methylphenyl850.52
NC-002 4-Chlorophenyl910.15
NC-003 4-Nitrophenyl880.09
NC-004 2-Naphthyl790.23

Conclusion

This compound is a valuable and versatile building block for the development of novel compounds with significant therapeutic potential. Its dual functionality allows for the straightforward synthesis of diverse chemical libraries, such as hydrazones, which can be screened against a variety of biological targets, including the COX-2 enzyme. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising scaffold in drug discovery and development.

References

Application Notes and Protocols: Reactions Involving 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and derivatization of 2-(2-Ethoxy-4-formylphenoxy)acetic acid, a versatile building block in medicinal chemistry and materials science. The protocols are based on established methodologies for structurally similar compounds and are intended to be adapted by qualified researchers.

Synthesis of this compound

This protocol describes the synthesis of the title compound starting from 2-ethoxy-4-hydroxybenzaldehyde. The reaction proceeds in two main steps: O-alkylation of the phenolic hydroxyl group with an acetate synthon, followed by hydrolysis of the resulting ester.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate

  • To a solution of 2-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in dry N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents).

  • To this stirred suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-(2-ethoxy-4-formylphenoxy)acetate in a mixture of methanol (MeOH) and aqueous sodium hydroxide (NaOH) solution (1 M).

  • Stir the mixture at room temperature for 12 hours.[1]

  • After completion of the hydrolysis (monitored by TLC), acidify the reaction mixture with dilute hydrochloric acid (HCl) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to afford this compound.

Visualization of the Synthesis Workflow

G Synthesis of this compound cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Hydrolysis 2-ethoxy-4-hydroxybenzaldehyde 2-ethoxy-4-hydroxybenzaldehyde Reaction_1 K2CO3, DMF, 80°C, 4h 2-ethoxy-4-hydroxybenzaldehyde->Reaction_1 Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction_1 Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate Reaction_1->Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate Reaction_2 1. NaOH, MeOH/H2O 2. HCl (aq) Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Workflow for the synthesis of the target compound.

Derivatization Reactions

The aldehyde and carboxylic acid functionalities of this compound allow for a variety of derivatization reactions. Below are protocols for two common transformations: hydrazone formation and photochemical cyclization.

Synthesis of Hydrazone Derivatives

The formyl group can readily react with hydrazides to form stable hydrazone derivatives, which are of interest in the development of novel therapeutic agents.[1]

  • Suspend this compound (1 equivalent) and the desired hydrazide (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 6 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the pure hydrazone derivative.

CompoundStarting AldehydeHydrazideYield (%)Melting Point (°C)
5a 2-(2-formylphenoxy)acetic acid4-methylbenzohydrazide71241-243
5f 2-(2-formylphenoxy)acetic acid4-bromobenzohydrazide74277-278
7a 2-(4-formylphenoxy)acetic acid4-chlorobenzohydrazide69214-215

Note: The data presented is for analogous compounds and serves as a reference for expected outcomes.

G Hydrazone Synthesis Pathway Aldehyde This compound Reaction Absolute EtOH, Acetic Acid (cat.), Reflux, 6h Aldehyde->Reaction Hydrazide R-C(O)NHNH2 Hydrazide->Reaction Hydrazone Hydrazone Derivative Reaction->Hydrazone

Caption: General reaction scheme for hydrazone synthesis.

Photochemical Cyclization

Irradiation of 2-(2-formylphenoxy)acetic acid derivatives can lead to the formation of cyclic structures such as hydroxychromanones and benzofuranones, which are valuable scaffolds in drug discovery.[2]

  • Dissolve this compound (or its ester derivative) in freshly distilled dimethyl sulfoxide (DMSO) under an argon atmosphere.

  • Irradiate the solution with a 365 nm LED lamp with stirring.[3]

  • The reaction is typically carried out for 6 hours.[3]

  • After irradiation, dilute the reaction mixture with ethyl acetate and wash extensively with saturated potassium chloride (KCl) solution to remove the DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to isolate the cyclized products.

Starting MaterialProductYield (%)
2-(2-formylphenoxy)acetic acidHydroxychromanone derivative27-91
Isopropyl 2-(2-formylphenoxy)acetateHydroxychromanone derivative51

Note: Yields are highly dependent on the specific substrate and reaction conditions.

G Photochemical Cyclization Workflow Start Dissolve reactant in DMSO under Argon Irradiation Irradiate with 365 nm LED for 6h Start->Irradiation Workup EtOAc extraction, KCl wash Irradiation->Workup Purification Flash Chromatography Workup->Purification Product Cyclized Product (e.g., Hydroxychromanone) Purification->Product

Caption: Experimental workflow for photochemical cyclization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for all chemicals used.

  • 2-(4-formylphenoxy)acetic acid is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Handle with care.

References

Application Notes and Protocols: Derivatization of 2-(2-Ethoxy-4-formylphenoxy)acetic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2-(2-ethoxy-4-formylphenoxy)acetic acid and the subsequent biological evaluation of its derivatives. The protocols are primarily based on established methods for the closely related analog, 2-(4-formylphenoxy)acetic acid, and may require optimization for the specific target molecule.

Introduction

This compound is a promising scaffold for the development of novel therapeutic agents. The presence of a reactive aldehyde group and a carboxylic acid moiety allows for a variety of chemical modifications, leading to a diverse library of derivatives. These derivatives can be screened for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This document outlines the synthesis of hydrazone derivatives and provides detailed protocols for their evaluation as selective COX-2 inhibitors and for their potential antimicrobial properties.

Derivatization Strategy: Synthesis of Hydrazone Derivatives

The formyl group of this compound is a versatile handle for derivatization. One common and effective strategy is the formation of hydrazones through condensation with various hydrazides. This approach allows for the introduction of diverse structural motifs, which can significantly influence the biological activity of the resulting compounds.

General Synthetic Protocol

The synthesis of hydrazone derivatives of this compound can be achieved in a two-step process, starting from the corresponding substituted hydroxybenzaldehyde.

Step 1: Synthesis of this compound

A general method for the synthesis of phenoxyacetic acids involves the reaction of a substituted phenol with an α-haloacetic acid ester, followed by hydrolysis.[1]

  • Alkylation: A mixture of 2-ethoxy-4-hydroxybenzaldehyde, ethyl bromoacetate, and a weak base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is stirred at an elevated temperature (e.g., 80 °C) for several hours. This reaction yields the intermediate, ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

  • Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a mixture of aqueous sodium hydroxide (NaOH) and methanol (MeOH) at room temperature. Acidification of the reaction mixture precipitates the desired this compound.

Step 2: Synthesis of Hydrazone Derivatives

The synthesized this compound is then reacted with a variety of hydrazides to form the final hydrazone derivatives.

  • A mixture of this compound and the desired hydrazide (in equimolar amounts) is refluxed in absolute ethanol in the presence of a catalytic amount of glacial acetic acid for approximately 6 hours.

  • Upon cooling, the resulting precipitate (the hydrazone derivative) is collected by filtration, dried, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Biological Assays

The synthesized derivatives can be subjected to a variety of biological assays to determine their therapeutic potential.

Cyclooxygenase (COX) Inhibition Assay

Phenoxyacetic acid derivatives have shown potential as selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with reduced gastrointestinal side effects compared to non-selective NSAIDs.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Stimuli->Pro-inflammatory Cytokines COX-2 Induction COX-2 Induction Pro-inflammatory Cytokines->COX-2 Induction COX-2 Enzyme COX-2 Enzyme COX-2 Induction->COX-2 Enzyme Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Derivative Derivative Derivative->COX-2 Enzyme

Caption: COX-2 signaling pathway in inflammation.

This protocol is based on a commercially available COX inhibitor screening assay kit.

  • Reagent Preparation: Prepare all reagents, including assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test derivatives at various concentrations.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the test derivatives (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO) and a known selective COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: The activity of the COX enzymes is determined by measuring the production of prostaglandins (e.g., PGE₂) using a suitable method, such as an enzyme immunoassay (EIA) or a fluorometric probe.

  • Data Analysis: Calculate the percentage of inhibition for each derivative concentration compared to the vehicle control. Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of hydrazone derivatives of the closely related 2-(4-formylphenoxy)acetic acid. This data can serve as a benchmark for newly synthesized derivatives of this compound.

Compound IDR Group on HydrazideCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
5d 4-Chlorophenyl>1000.08>1250
5e 4-Fluorophenyl>1000.07>1428
5f 4-Bromophenyl>1000.06>1667
7b 3,4,5-Trimethoxyphenyl>1000.09>1111
10c 4-Methylphenyl>1000.08>1250
10d 4-Chlorophenyl>1000.07>1428
10e 4-Fluorophenyl>1000.06>1667
10f 4-Bromophenyl>1000.06>1667
Celecoxib (Reference)15.20.05304

Data extracted from a study on 2-(4-formylphenoxy)acetic acid derivatives and is intended for comparative purposes.

Antimicrobial Assays

Phenoxyacetic acid derivatives have also been reported to possess antibacterial and antifungal activities. The synthesized hydrazone derivatives can be screened against a panel of pathogenic bacteria and fungi.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Derivative Solutions Derivative Solutions Broth Microdilution Broth Microdilution Derivative Solutions->Broth Microdilution Agar Disc Diffusion Agar Disc Diffusion Derivative Solutions->Agar Disc Diffusion Microbial Cultures Microbial Cultures Microbial Cultures->Broth Microdilution Microbial Cultures->Agar Disc Diffusion Growth Media Growth Media Growth Media->Broth Microdilution Growth Media->Agar Disc Diffusion MIC Determination MIC Determination Broth Microdilution->MIC Determination Zone of Inhibition Zone of Inhibition Agar Disc Diffusion->Zone of Inhibition

Caption: Workflow for antimicrobial screening assays.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation: Prepare serial twofold dilutions of the test derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no derivative) and a negative control (broth only). A known antibiotic/antifungal agent should be used as a reference standard.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the derivative at which there is no visible growth (no turbidity) compared to the positive control.

This method assesses the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar for bacteria) and spread a standardized inoculum of the test microorganism evenly over the surface.

  • Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the test derivative onto the agar surface.

  • Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antimicrobial agent as a positive control.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters.

Conclusion

The derivatization of this compound, particularly through the formation of hydrazones, presents a promising avenue for the discovery of new drug candidates. The provided protocols for synthesis and biological evaluation, especially for COX-2 inhibition and antimicrobial activity, offer a solid framework for researchers in this field. It is important to reiterate that the specific protocols may require optimization for the ethoxy-substituted scaffold. Careful characterization of the synthesized compounds and rigorous biological testing are essential for the successful development of novel therapeutic agents based on this versatile chemical entity.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethoxy-4-formylphenoxy)acetic acid is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its substituted phenoxyacetic acid scaffold is a key structural motif in numerous drug candidates. This document provides a detailed protocol for the large-scale synthesis of this compound, suitable for laboratory and pilot-plant scale production. The synthesis is a two-step process commencing with the readily available 2-ethoxy-4-hydroxybenzaldehyde. The initial step involves a Williamson ether synthesis to form the corresponding ethyl ester, which is subsequently hydrolyzed to yield the target carboxylic acid.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step is the etherification of 2-ethoxy-4-hydroxybenzaldehyde with ethyl bromoacetate to form ethyl 2-(2-ethoxy-4-formylphenoxy)acetate. The second step is the hydrolysis of the ester to the final product.

Synthesis_Workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Ester Hydrolysis A 2-Ethoxy-4-hydroxybenzaldehyde E Williamson Ether Synthesis (Step 1) A->E B Ethyl Bromoacetate B->E C Potassium Carbonate C->E D DMF D->E F Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate E->F Yield: ~90-95% I Hydrolysis (Step 2) F->I G Sodium Hydroxide G->I H Ethanol/Water H->I J This compound I->J Yield: ~95-99% K Acidification (HCl)

Figure 1: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, based on typical results for analogous reactions.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)Purity (%)
1Williamson Ether Synthesis2-Ethoxy-4-hydroxybenzaldehydeEthyl bromoacetate, K₂CO₃DMF804-690-95>95
2Ester HydrolysisEthyl 2-(2-ethoxy-4-formylphenoxy)acetateNaOH, HClEthanol/Water602-395-99>98

Experimental Protocols

Materials and Reagents
  • 2-Ethoxy-4-hydroxybenzaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous, powdered)

  • Dimethylformamide (DMF, anhydrous)

  • Sodium hydroxide (pellets)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Deionized water

Step 1: Large-Scale Synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

This procedure is based on the Williamson ether synthesis.

Step1_Workflow A Charge reactor with 2-ethoxy-4-hydroxybenzaldehyde, K₂CO₃, and DMF B Heat mixture to 80°C with stirring A->B C Slowly add ethyl bromoacetate B->C D Maintain at 80°C for 4-6 hours (Monitor by TLC/HPLC) C->D E Cool to room temperature D->E F Quench with water E->F G Extract with ethyl acetate (3x) F->G H Combine organic layers and wash with brine G->H I Dry over MgSO₄, filter, and concentrate H->I J Obtain crude product I->J

Figure 2: Experimental workflow for the synthesis of ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

Procedure:

  • Reactor Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-ethoxy-4-hydroxybenzaldehyde (166 g, 1.0 mol), anhydrous powdered potassium carbonate (207 g, 1.5 mol), and anhydrous dimethylformamide (1.7 L).

  • Reaction Initiation: Begin stirring the mixture and heat it to 80°C.

  • Reagent Addition: Once the temperature has stabilized, add ethyl bromoacetate (184 g, 1.1 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 85°C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 80°C for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 5 L of cold water with stirring.

    • Transfer the aqueous mixture to a large separatory funnel and extract with ethyl acetate (3 x 1 L).

    • Combine the organic layers and wash with brine (2 x 1 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, ethyl 2-(2-ethoxy-4-formylphenoxy)acetate, is typically of sufficient purity (>95%) for the next step. If further purification is required, it can be recrystallized from ethanol/water.

Step 2: Large-Scale Synthesis of this compound

This procedure details the hydrolysis of the ester intermediate.

Step2_Workflow A Dissolve crude ester in ethanol/water B Add NaOH solution A->B C Heat to 60°C for 2-3 hours (Monitor by TLC/HPLC) B->C D Cool to room temperature C->D E Remove ethanol under reduced pressure D->E F Dilute with water and cool in an ice bath E->F G Acidify with concentrated HCl to pH 2-3 F->G H Collect precipitate by filtration G->H I Wash with cold water and dry under vacuum H->I J Obtain pure this compound I->J

Figure 3: Experimental workflow for the hydrolysis to this compound.

Procedure:

  • Reactor Setup: In a 5 L round-bottom flask equipped with a mechanical stirrer and a condenser, dissolve the crude ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (assuming ~0.9 mol from the previous step) in a mixture of ethanol (1.8 L) and water (0.9 L).

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (72 g, 1.8 mol) in water (200 mL).

  • Reaction: Heat the mixture to 60°C and maintain for 2-3 hours. Monitor the disappearance of the starting ester by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with 1 L of water and cool in an ice-water bath.

    • With vigorous stirring, slowly add concentrated hydrochloric acid until the pH of the solution is between 2 and 3. A white precipitate will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water (3 x 500 mL).

    • Dry the solid in a vacuum oven at 50-60°C to a constant weight to yield the final product, this compound, as a white to off-white solid.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Ethyl bromoacetate is a lachrymator and should be handled with care.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate care.

  • The reactions are exothermic, especially the addition of ethyl bromoacetate and the acidification step. Proper temperature control is crucial for large-scale reactions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid, a key intermediate in various synthetic pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and actionable solutions to improve reaction yield and product purity.

Issue Potential Cause Troubleshooting Suggestions
Low Yield in Williamson Ether Synthesis Step Incomplete deprotonation of the starting phenol.- Use a strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[1][2] - Ensure the base is fresh and anhydrous.
E2 elimination side reaction.[3]- Use a primary alkyl halide (e.g., ethyl chloroacetate) instead of secondary or tertiary halides.[4] - Maintain a controlled, lower reaction temperature.[3]
Steric hindrance.- If possible, choose the synthetic route with the less sterically hindered alkoxide or alkyl halide.[4]
Inefficient reaction conditions.- Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to promote the SN2 reaction.[5] - Consider the use of a phase-transfer catalyst to improve reaction rates, especially in biphasic systems.[6]
Low Yield in Vilsmeier-Haack Formylation Step Deactivated aromatic ring.- The Vilsmeier-Haack reaction is most effective on electron-rich aromatic compounds.[7] The ethoxy and acetic acid ether groups on the ring are activating, but other substituents could be deactivating.
Inactive Vilsmeier reagent.- The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents (e.g., DMF).[8] - Prepare the Vilsmeier reagent (from POCl3 and DMF) in situ and use it immediately.[9]
Suboptimal reaction temperature.- The reaction is typically performed at 0°C for reagent formation and then heated to drive the formylation.[10] Optimal temperature may need to be determined empirically for this specific substrate.
Formation of Multiple Products/Difficult Purification C-alkylation in Williamson ether synthesis.[3]- This can be a competing reaction when using phenoxides. Careful control of reaction conditions may minimize this side product.
Di-formylation in Vilsmeier-Haack reaction.- Control the stoichiometry of the Vilsmeier reagent to favor mono-formylation.[6]
Impure starting materials.- Ensure the purity of the starting phenol and ethyl chloroacetate, as impurities can lead to side reactions.[11]
Product is an Oil and Does Not Crystallize Presence of impurities.- Purify the crude product using column chromatography.[6][12]
Residual solvent.- Ensure all solvent is removed under reduced pressure.
The product is inherently an oil at room temperature.- If the pure product is an oil, purification will rely on chromatography rather than recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective two-step synthetic route involves:

  • Williamson Ether Synthesis: Reaction of a suitably substituted phenol (e.g., 4-hydroxy-3-ethoxybenzaldehyde) with an alpha-haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base.[1][13] This is followed by hydrolysis of the ester to the carboxylic acid.

  • Vilsmeier-Haack Formylation: Formylation of an ethoxyphenoxyacetic acid intermediate at the position para to the ether linkage using a Vilsmeier reagent (typically formed from POCl3 and DMF).[7][10]

Q2: What are the key reaction parameters to control for a successful Williamson ether synthesis in this context?

To maximize the yield of the ether, it is crucial to control the following parameters:

  • Choice of Alkyl Halide: Use a primary alkyl halide like ethyl chloroacetate to minimize the competing E2 elimination reaction.[4]

  • Base: A strong base such as sodium hydroxide or potassium carbonate is necessary to fully deprotonate the phenolic hydroxyl group.[1][2]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred as they favor the SN2 reaction pathway.[5]

  • Temperature: Lower reaction temperatures generally favor the desired SN2 substitution over the E2 elimination side reaction.[3] A typical temperature range is 90-100°C.[13]

Q3: How can I prepare the Vilsmeier reagent and what precautions should I take?

The Vilsmeier reagent is typically prepared in situ by slowly adding phosphorus oxychloride (POCl3) to ice-cold N,N-dimethylformamide (DMF) with stirring.[9] It is crucial to perform this addition at 0°C as the reaction is exothermic. The reagent is moisture-sensitive, so using anhydrous DMF and oven-dried glassware is essential for optimal results.[8]

Q4: My Vilsmeier-Haack reaction is sluggish. How can I improve the reaction rate?

If the formylation reaction is slow, consider the following:

  • Reaction Temperature: After the initial formation of the Vilsmeier reagent at 0°C, the reaction mixture is typically heated. Gently increasing the reaction temperature can increase the rate of formylation.[10] However, excessive heat can lead to side product formation.[11]

  • Activation of the Aromatic Ring: The Vilsmeier-Haack reaction works best with electron-rich aromatic substrates.[7] The ethoxy group on your starting material is activating, which is favorable.

Q5: What is the standard work-up and purification procedure for this compound?

A general work-up and purification procedure involves:

  • Quenching: The reaction mixture is typically poured into ice water.[14]

  • Extraction: The aqueous solution is then extracted with an organic solvent such as diethyl ether or ethyl acetate.[12][13]

  • Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.[6]

  • Drying: The organic phase is dried over an anhydrous salt like sodium sulfate.[6]

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hot water or ethanol/water mixture) or by column chromatography.[6][13]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate (Illustrative)

This protocol is adapted from a general procedure for the synthesis of phenoxyacetic acids.[13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-3-ethoxybenzaldehyde (1 equivalent) in a suitable solvent like acetone or DMF.

  • Addition of Base: Add potassium carbonate (1.5 equivalents).[15]

  • Addition of Alkyl Halide: Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 50-60°C) and stir for 4-6 hours.[15] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and then with a 5% sodium hydroxide solution.[14]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

Protocol 2: Vilsmeier-Haack Formylation of 2-ethoxyphenoxyacetic acid (General Procedure)

This protocol is based on a general procedure for the Vilsmeier-Haack reaction.[10]

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a stirrer, place anhydrous DMF (solvent amount to be optimized) and cool to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise with stirring, maintaining the temperature at 0°C.

  • Addition of Substrate: After the addition of POCl3 is complete, add a solution of 2-ethoxyphenoxyacetic acid (1 equivalent) in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 6.5 hours), monitoring the progress by TLC.[10] Gentle heating may be required to drive the reaction to completion.

  • Work-up:

    • Cool the reaction mixture to 0°C and slowly add a solution of sodium acetate (5.6 equivalents) in water.[10]

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[10]

    • Concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[10]

Visualizations

SynthesisWorkflow cluster_williamson Williamson Ether Synthesis cluster_hydrolysis Ester Hydrolysis start 4-Hydroxy-3-ethoxybenzaldehyde reagents1 Ethyl Chloroacetate, K2CO3, Acetone/DMF product1 Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate reagents1->product1 Reflux reagents2 NaOH, H2O then H+ product2 This compound product1->product2 reagents2->product2 Hydrolysis

Caption: A possible synthetic workflow for this compound starting with Williamson ether synthesis followed by ester hydrolysis.

TroubleshootingFlow start Low Product Yield q1 Which Step? start->q1 williamson Williamson Ether Synthesis q1->williamson Ether Synthesis vilsmeier Vilsmeier-Haack Formylation q1->vilsmeier Formylation check_base Check Base Strength & Anhydrous Conditions williamson->check_base check_alkyl_halide Use 1° Alkyl Halide, Control Temp. williamson->check_alkyl_halide check_solvent Use Polar Aprotic Solvent williamson->check_solvent check_reagent Use Anhydrous Reagents, Prepare In-Situ vilsmeier->check_reagent check_temp Optimize Reaction Temperature vilsmeier->check_temp

Caption: A troubleshooting decision tree for addressing low product yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-(2-Ethoxy-4-formylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(2-Ethoxy-4-formylphenoxy)acetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in crude this compound?

A1: Given that the synthesis of this compound is typically achieved through a Williamson ether synthesis, the most probable impurities include:

  • Unreacted Starting Materials: 4-hydroxy-3-ethoxybenzaldehyde and a haloacetic acid (e.g., chloroacetic or bromoacetic acid).[1][2]

  • Side Products: Small amounts of by-products from potential side reactions, such as C-alkylation of the phenoxide.[3]

  • Residual Solvent: Solvents used in the synthesis, such as dimethylformamide (DMF) or acetonitrile.[2]

Q2: My crude product is a dark oil or discolored solid. How can I remove the color?

A2: Discoloration often arises from impurities. The recommended purification techniques, such as recrystallization or column chromatography, will help in removing these colored impurities. For highly colored solutions during recrystallization, a small amount of activated charcoal can be added to the hot solution before filtration. However, use charcoal sparingly as it can adsorb your product, leading to a lower yield.[4]

Q3: I am having trouble getting my compound to crystallize during recrystallization. What should I do?

A3: If crystallization does not occur upon cooling, you can try the following techniques:[4]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the solution to initiate crystallization.

  • Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling: Ensure the solution is cooled to a sufficiently low temperature, for example, by placing it in an ice bath.

Q4: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this:[4]

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to reduce the saturation.

  • Allow the solution to cool more slowly. Insulating the flask can help with this.

Q5: What is a good starting point for a solvent system for flash column chromatography?

A5: For compounds of similar polarity, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common and effective choice. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity of the eluent. The ideal solvent system should give a retention factor (Rf) of approximately 0.3 for your product on a Thin Layer Chromatography (TLC) plate.

Purification Protocols

Recrystallization

Recrystallization is a technique used to purify solids. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Recommended Solvents:

Solvent/Solvent SystemRationale
EthanolA good general-purpose solvent for moderately polar organic compounds.
Ethanol/WaterThe addition of water as an anti-solvent can help to induce crystallization.
Ethyl Acetate/HexanesA versatile mixed-solvent system where solubility can be finely tuned.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their polarity.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Chromatography Flash Column Chromatography Crude->Chromatography Recrystallize Recrystallization Dissolve->Recrystallize Filter Vacuum Filtration Recrystallize->Filter Pure_Solid Pure Solid Product Filter->Pure_Solid Fractions Collect Fractions Chromatography->Fractions Evaporate Evaporate Solvent Fractions->Evaporate Evaporate->Pure_Solid

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield Start->Low_Yield Low_Purity Low Purity Start->Low_Purity Recrystallization_Problem Recrystallization Fails Start->Recrystallization_Problem Too_Much_Solvent Too Much Solvent? Low_Yield->Too_Much_Solvent Incomplete_Precipitation Incomplete Precipitation? Low_Yield->Incomplete_Precipitation Wrong_Solvent Wrong Solvent System? Low_Purity->Wrong_Solvent Impure_Fractions Combined Impure Fractions? Low_Purity->Impure_Fractions Oiling_Out Oiling Out? Recrystallization_Problem->Oiling_Out No_Crystals No Crystals Form? Recrystallization_Problem->No_Crystals

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid.

Troubleshooting Common Impurities

This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of common impurities.

Q1: My final product shows a lower-than-expected melting point and a broad melting range. What are the potential impurities?

A low and broad melting point is a primary indicator of impurities. The synthesis of this compound is typically a two-step process: a Williamson ether synthesis to form an ester intermediate, followed by hydrolysis. Impurities can be introduced at either stage.

Potential Impurities:

  • Unreacted Starting Materials:

    • 4-Hydroxy-3-ethoxybenzaldehyde (Ethylvanillin)

    • Ethyl chloroacetate (or other haloacetate)

  • Intermediate:

    • Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (from incomplete hydrolysis)

  • Side-Reaction Products:

    • C-Alkylated isomer of the product

    • Products of elimination reactions

  • Impurities from Starting Materials:

    • From 4-Hydroxy-3-ethoxybenzaldehyde: Vanillin, isovanillin, vanillyl alcohol, vanillic acid, 4-hydroxybenzaldehyde, and guaiacol.[1]

    • From Ethyl Chloroacetate: Ethanol, monochloroacetic acid, and ethyl dichloroacetate.

Q2: I am observing a significant amount of unreacted 4-hydroxy-3-ethoxybenzaldehyde in my reaction mixture. How can I improve the conversion rate?

Incomplete reaction of the starting phenol is a common issue in Williamson ether synthesis. Several factors can contribute to this problem.

Troubleshooting Steps:

  • Base Strength and Stoichiometry: Ensure at least a stoichiometric amount of a suitable base (e.g., potassium carbonate, sodium hydride) is used to fully deprotonate the phenol. An excess of the base is often recommended.

  • Reaction Time and Temperature: The reaction may require longer heating or a slightly elevated temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate the rate of S\textsubscript{N}2 reactions.

  • Purity of Reactants: Ensure the 4-hydroxy-3-ethoxybenzaldehyde and ethyl chloroacetate are of high purity and anhydrous, as moisture can quench the phenoxide and hydrolyze the haloacetate.

Q3: My final product is contaminated with the ethyl ester intermediate. How can I ensure complete hydrolysis?

The presence of residual ethyl 2-(2-ethoxy-4-formylphenoxy)acetate indicates incomplete hydrolysis.

Troubleshooting Steps:

  • Reaction Conditions: Ensure sufficient base (e.g., NaOH or KOH) is used for the saponification. The reaction may require extended heating under reflux to drive it to completion.

  • Work-up Procedure: After hydrolysis, the reaction mixture needs to be properly acidified to precipitate the carboxylic acid product. Incomplete acidification can lead to the product remaining in the aqueous layer as its carboxylate salt.

Frequently Asked Questions (FAQs)

What is a typical experimental protocol for the synthesis of this compound?

A general two-step procedure is as follows:

Step 1: Williamson Ether Synthesis of Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate

  • To a solution of 4-hydroxy-3-ethoxybenzaldehyde (1.0 eq.) in an anhydrous polar aprotic solvent like DMF, add a base such as anhydrous potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for about 20-30 minutes.

  • Add ethyl chloroacetate (1.1-1.3 eq.) to the reaction mixture.

  • Heat the reaction to around 80°C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the mixture, dilute with a suitable organic solvent like ethyl acetate, and wash with brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 2-(2-ethoxy-4-formylphenoxy)acetate in a suitable solvent mixture, such as aqueous ethanol.

  • Add an excess of a strong base like sodium hydroxide.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry. The crude product can be further purified by recrystallization.

What are the key parameters to control to minimize byproduct formation in the Williamson ether synthesis step?

  • Temperature: Lower reaction temperatures generally favor the desired S\textsubscript{N}2 reaction over the competing E2 elimination side reaction.

  • Solvent: The use of polar aprotic solvents (e.g., DMF, DMSO) enhances the nucleophilicity of the phenoxide, promoting the desired O-alkylation over potential C-alkylation.

  • Reactant Purity: Using anhydrous reagents and solvents is crucial to prevent unwanted side reactions, such as the hydrolysis of the alkyl halide.

Quantitative Data Summary

Impurity CategoryCommon ImpuritiesTypical Specification in Starting Material
From 4-Hydroxy-3-ethoxybenzaldehyde Vanillin< 1%
Isovanillin< 0.5%
Vanillyl alcohol, Vanillic acidTrace amounts
From Ethyl Chloroacetate Water< 0.1%
Acidity (as Monochloroacetic acid)< 0.5%
Ethanol< 0.3%
Ethyl dichloroacetate< 0.2%

Process and Troubleshooting Diagrams

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis start 4-Hydroxy-3-ethoxybenzaldehyde + Ethyl Chloroacetate reaction1 Add K2CO3 in DMF Heat to 80°C start->reaction1 workup1 Dilute with Ethyl Acetate Wash with Brine reaction1->workup1 intermediate Crude Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate workup1->intermediate reaction2 Add NaOH/EtOH Reflux intermediate->reaction2 workup2 Acidify with HCl reaction2->workup2 purification Filter, Wash, and Recrystallize workup2->purification product Pure this compound purification->product

Caption: A high-level overview of the two-step synthesis process.

Troubleshooting_Impurities Troubleshooting Common Impurities cluster_impurities Potential Sources of Impurities cluster_solutions Corrective Actions issue Low Purity of Final Product (Low MP, Broad Range) unreacted_sm Unreacted Starting Materials issue->unreacted_sm incomplete_hydrolysis Incomplete Hydrolysis issue->incomplete_hydrolysis side_products Side-Reaction Products issue->side_products sm_impurities Impurities from Starting Materials issue->sm_impurities sol_sm Optimize reaction conditions: - Increase reaction time/temp - Use excess base - Ensure anhydrous conditions unreacted_sm->sol_sm sol_hydrolysis Ensure complete hydrolysis: - Use excess base - Increase reflux time - Proper acidification incomplete_hydrolysis->sol_hydrolysis sol_side_products Minimize side reactions: - Lower reaction temperature - Use polar aprotic solvent side_products->sol_side_products sol_sm_impurities Use high-purity starting materials sm_impurities->sol_sm_impurities

Caption: A logical workflow for troubleshooting common impurities.

References

Technical Support Center: Synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step is a Williamson ether synthesis, where a substituted phenol is reacted with an alkyl haloacetate in the presence of a base to form an ester intermediate. The second step is the hydrolysis of this ester to yield the final carboxylic acid product.

Q2: I am seeing low yields in the first step (Williamson ether synthesis). What are the possible causes and solutions?

Low yields in the Williamson ether synthesis step can be attributed to several factors. Incomplete deprotonation of the starting phenol, the reactivity of the alkyl halide, and the reaction conditions all play a crucial role. Ensure you are using a sufficiently strong base to fully deprotonate the phenol.[1] Also, verify the purity of your reagents and ensure anhydrous conditions, as water can inhibit the reaction.

Q3: My Williamson ether synthesis reaction is not going to completion. What can I do?

If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. You can also try a more reactive alkyl halide (e.g., switching from chloroacetate to bromoacetate or iodoacetate). The choice of solvent can also impact the reaction rate; polar aprotic solvents like DMF or acetonitrile are generally effective.

Q4: I am observing significant impurity formation. What are the likely side reactions?

In the context of Williamson ether synthesis, side reactions are possible, though less common with primary alkyl halides.[2] For this specific synthesis, potential side reactions could involve the aldehyde functional group, especially if harsh basic conditions are used for an extended period. During the hydrolysis step, incomplete hydrolysis will leave unreacted ester as an impurity.

Q5: What are the recommended conditions for the hydrolysis of the ester intermediate?

The ester can be hydrolyzed under either acidic or basic conditions. Acidic hydrolysis is often carried out using a mixture of a mineral acid (like H2SO4 or HCl) in an aqueous organic solvent mixture (e.g., acetic acid/water).[3] Basic hydrolysis typically involves using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.

Q6: I am having trouble purifying the final product. What are some effective purification strategies?

The final product, being a carboxylic acid, can often be purified by recrystallization from a suitable solvent system. Another common method is to perform an acid-base extraction. The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[4] Column chromatography can also be employed for purification.[3]

Troubleshooting Guides

Low Yield or Incomplete Reaction
Potential Cause Suggested Solution(s)
Incomplete Deprotonation of Phenol - Use a stronger base (e.g., NaH instead of K2CO3).[1] - Ensure the base is fresh and has been stored under anhydrous conditions.
Low Reactivity of Haloacetate - Switch to a more reactive haloacetate (I > Br > Cl). - Increase the molar excess of the haloacetate.
Suboptimal Reaction Temperature - Gradually increase the reaction temperature while monitoring for side product formation. A typical temperature range is 60-80 °C.[3]
Presence of Water - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use.
Incomplete Hydrolysis - Extend the reaction time for the hydrolysis step. - Increase the concentration of the acid or base catalyst.
Product Purity Issues
Problem Potential Cause Suggested Solution(s)
Unreacted Starting Material - Incomplete reaction in the first or second step.- See "Low Yield or Incomplete Reaction" table. - Purify via recrystallization or column chromatography.
Presence of Ester Intermediate - Incomplete hydrolysis.- Re-subject the product to hydrolysis conditions. - Purify via acid-base extraction.
Aldehyde-Related Side Products - Harsh reaction conditions (especially basic).- Use milder basic conditions or shorter reaction times. - Consider protecting the aldehyde group if side reactions are significant.
Discoloration of Final Product - Presence of impurities or degradation.- Treat with activated carbon during recrystallization. - Ensure proper storage conditions (cool, dark, and inert atmosphere).

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate
  • Reagents and Materials:

    • 4-Hydroxy-3-ethoxybenzaldehyde

    • Ethyl bromoacetate

    • Potassium carbonate (anhydrous)

    • Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-ethoxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (2 equivalents) to anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.2 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.[3]

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Key Experiment: Hydrolysis to this compound
  • Reagents and Materials:

    • Crude Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate

    • Sodium hydroxide

    • Hydrochloric acid

    • Water

    • Ethanol

  • Procedure (Basic Hydrolysis):

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify with hydrochloric acid until the product precipitates.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis SM 4-Hydroxy-3-ethoxybenzaldehyde Intermediate Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate SM->Intermediate DMF, 80°C Reagent1 Ethyl Bromoacetate + K2CO3 Reagent1->Intermediate Product This compound Intermediate->Product Reagent2 1. NaOH, H2O/EtOH 2. HCl (aq) Reagent2->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Flowchart Start Synthesis Failed or Low Yield Check_Step1 Problem in Step 1 (Ether Synthesis)? Start->Check_Step1 Check_Step2 Problem in Step 2 (Hydrolysis)? Check_Step1->Check_Step2 No Step1_Cause1 Incomplete Deprotonation Check_Step1->Step1_Cause1 Yes Step1_Cause2 Low Reagent Reactivity Check_Step1->Step1_Cause2 Yes Step2_Cause1 Incomplete Hydrolysis Check_Step2->Step2_Cause1 Yes Step2_Cause2 Purification Issues Check_Step2->Step2_Cause2 Yes Step1_Sol1 Use stronger base (NaH) or ensure anhydrous conditions Step1_Cause1->Step1_Sol1 End Successful Synthesis Step1_Sol1->End Step1_Sol2 Use bromo- or iodoacetate, increase temperature Step1_Cause2->Step1_Sol2 Step1_Sol2->End Step2_Sol1 Increase reaction time or catalyst concentration Step2_Cause1->Step2_Sol1 Step2_Sol1->End Step2_Sol2 Recrystallize or perform acid-base extraction Step2_Cause2->Step2_Sol2 Step2_Sol2->End

Caption: Troubleshooting flowchart for failed synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient synthetic route is a two-step process. It begins with the Williamson ether synthesis, reacting 3-ethoxy-4-hydroxybenzaldehyde with an ethyl haloacetate (such as ethyl bromoacetate). This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Q2: What are the critical parameters to control during the Williamson ether synthesis step?

A2: The key parameters for a successful Williamson ether synthesis in this context are the choice of base, solvent, reaction temperature, and the nature of the haloacetate. A moderately strong base like potassium carbonate is often preferred to avoid side reactions. Polar aprotic solvents such as DMF or acetonitrile are ideal. The reaction temperature should be carefully monitored to ensure complete reaction without degradation of the starting materials or products.

Q3: What are the common challenges encountered during the synthesis and how can they be addressed?

A3: Common challenges include incomplete reaction, low yield, and the formation of side products. Incomplete reaction can often be resolved by ensuring anhydrous conditions, using a sufficiently strong base to deprotonate the phenol, and allowing for adequate reaction time. Low yields may be improved by optimizing the stoichiometry of the reactants and controlling the temperature. Side product formation can be minimized by choosing a less hindered alkyl halide and a suitable base.

Q4: How can I purify the final product, this compound?

A4: Purification of the final product is typically achieved through recrystallization. After the hydrolysis and acidification steps, the crude product can be dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol/water) and allowed to cool slowly to form pure crystals. Column chromatography can also be employed if recrystallization does not provide the desired purity.

Troubleshooting Guides

Low Yield in Williamson Ether Synthesis Step
Symptom Possible Cause Suggested Solution
Low or no product formation Incomplete deprotonation of the starting phenol.Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous reaction conditions.
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Deactivated alkylating agent.Use a fresh bottle of ethyl bromoacetate or consider adding a catalytic amount of sodium iodide to in situ generate the more reactive ethyl iodoacetate.
Significant amount of unreacted starting material Insufficient reaction time.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Poor choice of solvent.Switch to a polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants and the reaction rate.
Formation of multiple products Side reactions due to a strong or sterically hindered base.Use a weaker base like potassium carbonate or cesium carbonate to minimize elimination side reactions.
Reaction temperature is too high.Lower the reaction temperature to favor the desired Sₙ2 reaction over potential side reactions.
Issues During Hydrolysis and Workup
Symptom Possible Cause Suggested Solution
Incomplete hydrolysis of the ester Insufficient base or reaction time.Increase the molar excess of the base (e.g., NaOH or LiOH) and/or extend the reaction time at a moderate temperature.
Product does not precipitate upon acidification The product is too soluble in the workup solvent.After acidification, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
Insufficient acidification.Check the pH of the aqueous layer with pH paper and add more acid if necessary to ensure the carboxylic acid is fully protonated.
Oily product obtained after workup Presence of impurities.Attempt to purify the oily product by column chromatography or trituration with a non-polar solvent to induce crystallization.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate (Williamson Ether Synthesis)

  • To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 2-(2-ethoxy-4-formylphenoxy)acetate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the starting ester is completely consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid (HCl).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Further purify the product by recrystallization from a suitable solvent system if necessary.

Visualized Workflows and Pathways

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis start1 Dissolve 3-ethoxy-4-hydroxybenzaldehyde in DMF add_base Add K₂CO₃ start1->add_base stir1 Stir at RT add_base->stir1 add_ester Add Ethyl Bromoacetate stir1->add_ester heat Heat to 60-70°C add_ester->heat workup1 Aqueous Workup & Extraction heat->workup1 product1 Crude Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate workup1->product1 start2 Dissolve Crude Ester in THF/Water product1->start2 Proceed to Hydrolysis add_lioh Add LiOH start2->add_lioh stir2 Stir at RT add_lioh->stir2 acidify Acidify with HCl stir2->acidify filter_dry Filter and Dry acidify->filter_dry final_product This compound filter_dry->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Williamson Ether Synthesis? incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation Yes low_temp Low Temperature start->low_temp Yes bad_reagent Inactive Alkylating Agent start->bad_reagent Yes stronger_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->stronger_base increase_temp Increase Temperature low_temp->increase_temp fresh_reagent Use Fresh Reagent / Add NaI bad_reagent->fresh_reagent

stability and degradation of 2-(2-Ethoxy-4-formylphenoxy)acetic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-(2-Ethoxy-4-formylphenoxy)acetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical instability pathways for this compound?

A1: Based on its chemical structure, which includes an aldehyde, an ether linkage, and a carboxylic acid, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The ether linkage can be susceptible to cleavage under strong acidic or basic conditions, although it is generally stable under neutral conditions.

  • Oxidation: The aldehyde (formyl) group is prone to oxidation, which can convert it into a carboxylic acid. This can occur in the presence of oxidizing agents or atmospheric oxygen over time.

  • Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV or even high-intensity visible light may lead to the formation of photolytic degradation products.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the acetic acid moiety or other decomposition reactions may occur.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products will depend on the stress condition applied. Potential degradants include:

  • Oxidation Product: 2-(2-Ethoxy-4-carboxyphenoxy)acetic acid, resulting from the oxidation of the formyl group.

  • Hydrolysis Products: Depending on the cleavage site, this could lead to 2-ethoxy-4-formylphenol and glycolic acid.

  • Photodegradation Products: Complex mixtures can be formed, potentially involving radical-mediated reactions. The specific products would require detailed characterization.

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration (-20°C) is recommended.

Troubleshooting Guide

Problem 1: I am observing a new peak in my HPLC analysis of a sample that has been stored for a few weeks.

  • Possible Cause: This is likely a degradation product. The most common cause for degradation under standard storage conditions is oxidation of the formyl group.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. If it corresponds to an increase of 16 amu (the mass of an oxygen atom), it is likely the carboxylic acid oxidation product.

    • Check Storage Conditions: Ensure the compound was stored protected from light and in a tightly sealed container to minimize exposure to air.

    • Future Prevention: For future storage, flush the container with an inert gas before sealing.

Problem 2: My assay results are inconsistent when using solutions of this compound prepared in aqueous buffers.

  • Possible Cause: The compound may be degrading in the buffer, especially if the pH is not neutral or if the solution is exposed to light for extended periods.

  • Troubleshooting Steps:

    • pH Study: Analyze the stability of the compound in the specific buffer over time using HPLC. It is advisable to test a range of pH values if your experimental conditions allow.

    • Photostability Check: Prepare a fresh solution and immediately analyze it. Then, expose the solution to ambient light or a photostability chamber for a defined period and re-analyze to check for photodegradation.

    • Solution Preparation: Always use freshly prepared solutions for your experiments to minimize the impact of potential degradation.

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound. These tables are intended to provide a general idea of the compound's stability profile.

Table 1: Summary of Forced Degradation Studies

Stress ConditionTime (hours)Degradation (%)Major Degradation Product
0.1 M HCl (60°C)245.22-ethoxy-4-formylphenol
0.1 M NaOH (60°C)815.82-ethoxy-4-formylphenol
3% H₂O₂ (RT)2425.12-(2-Ethoxy-4-carboxyphenoxy)acetic acid
Heat (80°C, solid)482.1Not significant
Photostability (ICH Q1B)248.5Multiple minor degradants

Table 2: pH-Dependent Stability in Aqueous Solution (40°C)

pHTime (hours)Degradation (%)
2243.1
4241.5
724< 1
9246.8
122418.2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

    • Photostability: Expose the solid compound and a solution (in a quartz cuvette) to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation:

    • For acidic and basic solutions, neutralize the sample with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method coupled with a UV detector. A mass spectrometer can be used for the identification of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from its degradation products.

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to achieve good separation. An example gradient could be:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Detection: Use a UV detector at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 254 nm or 280 nm).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (80°C, solid) stock->thermal photo Photostability (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants hplc->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for Forced Degradation Studies.

Stability_Influencing_Factors cluster_factors Influencing Factors cluster_degradation Degradation Pathways compound 2-(2-Ethoxy-4-formylphenoxy) acetic acid Hydrolysis Hydrolysis compound->Hydrolysis Thermal_Deg Thermal Degradation compound->Thermal_Deg Photolysis Photolysis compound->Photolysis Oxidation Oxidation compound->Oxidation pH pH pH->Hydrolysis Temp Temperature Temp->Thermal_Deg Light Light Exposure Light->Photolysis Oxidants Oxidizing Agents Oxidants->Oxidation

Caption: Factors Influencing Compound Stability.

how to remove solvent from 2-(2-Ethoxy-4-formylphenoxy)acetic acid product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Ethoxy-4-formylphenoxy)acetic acid. The following sections address common challenges encountered during the removal of residual solvents from the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I might encounter in my this compound product?

A1: Based on typical synthetic routes for similar phenoxyacetic acid derivatives, potential residual solvents include, but are not limited to: Dimethylformamide (DMF), Ethyl acetate (EtOAc), Acetic acid (AcOH), Water (H₂O), and Dichloromethane (CH₂Cl₂). The specific solvents and their levels will depend on the exact synthetic and work-up procedures used.

Q2: My product appears dry, but analytical tests show high levels of residual solvent. Why is this?

A2: Crystalline solids can trap solvent molecules within their crystal lattice. Even if the product appears to be a free-flowing powder, significant amounts of solvent can be retained. Vigorous drying methods are often necessary to remove these entrapped solvents.

Q3: What are the primary methods for removing residual solvents from this compound?

A3: The most common and effective methods for removing residual solvents from crystalline active pharmaceutical ingredients (APIs) like this compound are vacuum drying and recrystallization. Lyophilization (freeze-drying) can also be a gentle and effective option, particularly if the product is sensitive to heat.

Q4: At what temperature should I dry my product in a vacuum oven?

Q5: How long should I dry my product under vacuum?

A5: Drying time is dependent on several factors including the amount of product, the specific residual solvents, the vacuum level, and the oven temperature. It is recommended to dry the product until a constant weight is achieved. Regular monitoring of residual solvent levels by a suitable analytical method (e.g., GC-HS, ¹H NMR) is the most reliable way to determine when the drying process is complete.

Troubleshooting Guides

Issue 1: Incomplete Solvent Removal After Vacuum Drying
Potential Cause Troubleshooting Step
Insufficient Drying Time Extend the drying time and monitor the weight of the product until it becomes constant.
Inadequate Vacuum Ensure your vacuum pump is functioning correctly and that all seals on the vacuum oven are tight to achieve a deep and consistent vacuum.
Temperature Too Low If thermal stability data permits, gradually increase the drying temperature in increments of 5-10 °C. Monitor product purity at each step to check for degradation.
Product Agglomeration Large clumps of material can trap solvent. Gently grind the product into a fine powder before placing it in the vacuum oven to increase the surface area for drying.
High-Boiling Point Solvent Solvents like DMF or water can be difficult to remove. For water, consider using a desiccant in the vacuum oven chamber. For high-boiling organics, a higher temperature (if permissible) and longer drying time will be necessary.
Issue 2: Product Decomposition or Discoloration During Drying
Potential Cause Troubleshooting Step
Drying Temperature Too High Immediately reduce the drying temperature. As a precaution, always start with a lower temperature (e.g., 40 °C) and only increase if necessary and if the compound's stability is confirmed.
Presence of Reactive Impurities Residual acids or bases from the synthesis could catalyze degradation at elevated temperatures. Consider washing the crude product with a neutral solvent before drying.
Oxidation If the product is air-sensitive, consider breaking the vacuum with an inert gas like nitrogen or argon before removing the product from the oven.
Issue 3: Difficulty Finding a Suitable Recrystallization Solvent
Potential Cause Troubleshooting Step
Product is too soluble or insoluble in common solvents. A solvent system (a mixture of two or more miscible solvents) is often required. Start with a solvent in which the compound is soluble and add an "anti-solvent" (in which the compound is insoluble) dropwise at an elevated temperature until turbidity is observed. Then, allow the solution to cool slowly.
Oiling Out The product may be melting in the hot solvent or is supersaturated. Try using a larger volume of solvent, a lower recrystallization temperature, or a different solvent system.
No Crystal Formation Upon Cooling The solution may not be saturated enough. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the solvent line can also induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Experimental Protocols

Protocol 1: Vacuum Oven Drying
  • Preparation: Place a thin layer of the this compound product in a clean, tared glass drying dish.

  • Loading: Place the dish in a vacuum oven.

  • Drying Conditions:

    • Set the temperature to 45 °C (or a temperature determined to be safe by thermal analysis).

    • Gradually apply a vacuum, aiming for a pressure below 10 mbar.

  • Monitoring: Dry for 12-24 hours. To check for completion, carefully release the vacuum, remove the dish, and weigh it. Return the dish to the oven and continue drying for another 4-6 hours. Re-weigh. The drying is considered complete when two consecutive weighings are within a small, predetermined tolerance (e.g., ± 0.1% of the total mass).

  • Completion: Once drying is complete, allow the oven to cool to room temperature before releasing the vacuum (preferably with an inert gas) to prevent the uptake of atmospheric moisture.

Protocol 2: Recrystallization

Note: The following is a general procedure. The ideal solvent or solvent system must be determined experimentally.

  • Solvent Selection:

    • Test the solubility of a small amount of the product in various solvents at room temperature and with gentle heating. Ideal single solvents will show low solubility at room temperature and high solubility when heated.

    • If a single solvent is not suitable, develop a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (high solubility) and then add a "poor" solvent (low solubility) dropwise until the solution becomes cloudy.

  • Dissolution: In a flask, add the chosen hot solvent (or "good" solvent of a binary system) to the crude this compound product with stirring and gentle heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper.

  • Crystallization:

    • If using a binary system, add the "poor" solvent to the hot solution until persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven as described in Protocol 1.

Data Presentation

Table 1: Comparison of Solvent Removal Techniques

Parameter Vacuum Drying Recrystallization Lyophilization (Freeze-Drying)
Primary Purpose Solvent RemovalPurification & Solvent RemovalGentle Solvent Removal
Typical Temperature 40 - 60 °C (Compound Dependent)Varies with Solvent< 0 °C
Typical Pressure < 10 mbarAtmospheric< 1 mbar
Processing Time Hours to DaysHoursDays
Product Form Crystalline PowderCrystalline SolidAmorphous, Fluffy Powder
Residual Solvent Level Can be very low (<0.1%)Low, but requires subsequent dryingVery low (<0.1%)
Advantages Simple, effective for removing volatile solvents.Removes both solvent and other impurities.Ideal for heat-sensitive materials.
Disadvantages May not remove high-boiling point solvents efficiently. Can cause degradation if temperature is too high.Requires solubility testing. Can result in product loss in the mother liquor.Slower process, requires specialized equipment.

Visualizations

Solvent_Removal_Workflow cluster_start Initial Product State cluster_methods Solvent Removal Methods cluster_end Final Product Crude_Product Crude Product (with residual solvents) Vacuum_Drying Vacuum Drying Crude_Product->Vacuum_Drying Direct Drying Recrystallization Recrystallization Crude_Product->Recrystallization Purification Step Lyophilization Lyophilization Crude_Product->Lyophilization For Heat-Sensitive Product Pure_Product Pure, Dry Product Vacuum_Drying->Pure_Product Recrystallization->Vacuum_Drying Post-Purification Drying Lyophilization->Pure_Product

Caption: Experimental workflow for solvent removal from the final product.

Troubleshooting_Logic Start High Residual Solvent? Check_Time Increase Drying Time? Start->Check_Time Yes Check_Vacuum Check Vacuum System? Check_Time->Check_Vacuum No Improvement Success Problem Solved Check_Time->Success Yes Check_Temp Increase Temperature (if stable)? Check_Vacuum->Check_Temp No Improvement Check_Vacuum->Success Yes Grind_Sample Grind Sample? Check_Temp->Grind_Sample No Improvement Check_Temp->Success Yes Recrystallize Consider Recrystallization? Grind_Sample->Recrystallize No Improvement Grind_Sample->Success Yes Recrystallize->Success Yes Failure Consult Further Recrystallize->Failure Still Issues

Caption: Troubleshooting logic for incomplete solvent removal.

Technical Support Center: Synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and practical synthetic route involves a two-step process starting from 3-ethoxy-4-hydroxybenzaldehyde. The first step is a Williamson ether synthesis, where the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is alkylated using an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate) in the presence of a base. The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Q2: What are the typical side reactions I should be aware of during the Williamson ether synthesis step?

A2: The primary side reaction of concern during the Williamson ether synthesis is the E2 elimination of the ethyl haloacetate, which is promoted by strongly basic conditions and sterically hindered substrates.[1][2] Another potential side reaction is the C-alkylation of the phenoxide on the aromatic ring, although O-alkylation is generally favored.[1] Incomplete reaction, leaving unreacted 3-ethoxy-4-hydroxybenzaldehyde, is also a common issue.

Q3: I am observing a low yield in the hydrolysis step. What could be the cause?

A3: Low yields in the hydrolysis of the ester can be due to several factors. Incomplete hydrolysis is the most common reason, which can be addressed by increasing the reaction time, temperature, or the concentration of the acid or base catalyst.[3] If using a base, ensure sufficient equivalents are used to both catalyze the reaction and neutralize the resulting carboxylic acid. Also, ensure proper workup procedures to avoid loss of product during extraction and isolation.

Q4: What are the best practices for purifying the final product?

A4: Recrystallization is a highly effective method for purifying this compound.[4] Suitable solvent systems include ethanol/water or ethyl acetate/hexane mixtures. The choice of solvent will depend on the impurity profile. It is crucial to allow for slow crystal formation to ensure high purity. Column chromatography can also be used for purification if recrystallization is not sufficient.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield of Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate in Williamson Ether Synthesis
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material (3-ethoxy-4-hydroxybenzaldehyde). 1. Insufficient base: The phenoxide was not fully formed. 2. Low reaction temperature or short reaction time: The reaction did not proceed to completion. 3. Poor quality of reagents: Deactivated alkylating agent or weak base.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the equivalents of the base. 2. Increase the reaction temperature (e.g., to 80-100 °C) and/or extend the reaction time. Monitor the reaction progress by TLC. 3. Use freshly opened or purified reagents.
Formation of a significant amount of elimination byproduct. Sterically hindered base or high reaction temperature: These conditions favor the E2 elimination pathway.Use a less sterically hindered base (e.g., K₂CO₃ or Na₂CO₃). Avoid excessively high temperatures.
Product loss during workup. Improper extraction: The product may remain in the aqueous phase if the pH is not optimal.Ensure the aqueous layer is neutral or slightly basic before extracting the ester with an organic solvent. Use multiple extractions to maximize recovery.
Problem 2: Incomplete Hydrolysis of Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate
Symptom Possible Cause Troubleshooting Steps
Presence of starting ester in the final product after workup. 1. Insufficient catalyst (acid or base): Not enough catalyst to drive the reaction to completion. 2. Short reaction time or low temperature: The hydrolysis reaction is slow under mild conditions. 3. Biphasic reaction mixture: Poor mixing of the organic ester and aqueous catalyst solution.1. Increase the amount of acid or base catalyst. For base-catalyzed hydrolysis, use at least 2 equivalents of base. 2. Increase the reaction temperature (reflux) and/or extend the reaction time. Monitor by TLC until the starting ester spot disappears. 3. Use a co-solvent like ethanol or THF to create a homogeneous reaction mixture.
Formation of dark-colored impurities. Decomposition at high temperatures or under strongly acidic/basic conditions. Use moderate temperatures and avoid prolonged heating. If using a strong base, perform the reaction under an inert atmosphere to prevent oxidation.

Experimental Protocols

Synthesis of Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate (Williamson Ether Synthesis)

This protocol is adapted from general procedures for Williamson ether synthesis.[5]

Materials:

  • 3-ethoxy-4-hydroxybenzaldehyde

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 20-30 minutes to form the phenoxide.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

Hydrolysis of Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate

This protocol is based on general methods for ester hydrolysis.[3]

Materials:

  • Crude ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 2 M)

  • Diethyl ether

Procedure:

  • Dissolve the crude ethyl 2-(2-ethoxy-4-formylphenoxy)acetate in ethanol in a round-bottom flask.

  • Add an excess of sodium hydroxide solution (e.g., 3 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with hydrochloric acid.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Data Presentation

Reaction Step Parameter Typical Value Effect on Yield/Purity
Williamson Ether Synthesis BaseK₂CO₃, NaHStronger bases can increase the rate but may also promote elimination.
SolventDMF, AcetoneAprotic polar solvents are generally preferred for Sₙ2 reactions.[6]
Temperature60-100 °CHigher temperatures increase the reaction rate but can also lead to more side products.
Alkylating AgentEthyl chloroacetate, Ethyl bromoacetateBromoacetate is more reactive but also more expensive.
Hydrolysis CatalystNaOH, HClBase-catalyzed hydrolysis (saponification) is typically faster and more common.
TemperatureRoom temp. to refluxRefluxing ensures complete hydrolysis in a shorter time.
Co-solventEthanol, THFHelps to homogenize the reaction mixture, improving reaction rate and yield.

Visualizations

Synthesis_Pathway A 3-Ethoxy-4-hydroxybenzaldehyde B Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate A->B Williamson Ether Synthesis C This compound B->C Hydrolysis R1 Ethyl chloroacetate, K2CO3, DMF R2 1. NaOH, EtOH/H2O 2. HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Williamson_Ether_Synthesis Start Low Yield in Williamson Ether Synthesis Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions (Elimination) Start->Cause2 Cause3 Workup Losses Start->Cause3 Solution1a Increase Reaction Time/Temp Cause1->Solution1a Solution1b Use Stronger/More Base Cause1->Solution1b Solution2 Use Milder Base/Lower Temp Cause2->Solution2 Solution3 Optimize Extraction pH Cause3->Solution3

Caption: Troubleshooting logic for low yield in the Williamson ether synthesis step.

Side_Reactions Reactants Phenoxide + Ethyl Chloroacetate Desired_Product O-Alkylation Product (Ether) Reactants->Desired_Product SN2 Reaction Side_Product1 E2 Elimination Product (Ethyl Glycolate) Reactants->Side_Product1 Elimination Side_Product2 C-Alkylation Product Reactants->Side_Product2 Alkylation

References

Technical Support Center: Purity Enhancement of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for increasing the purity of 2-(2-Ethoxy-4-formylphenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities can originate from unreacted starting materials or side-products. In a typical Williamson ether synthesis, these may include:

  • Unreacted 4-hydroxy-3-ethoxybenzaldehyde: The starting phenolic compound.

  • Unreacted haloacetic acid or its ester: The alkylating agent.

  • Side-products from hydrolysis: If an ester of haloacetic acid is used, incomplete hydrolysis will result in the corresponding ester of the final product.

  • Polymeric or tarry materials: Often formed under basic conditions at elevated temperatures.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this aromatic carboxylic acid are recrystallization and flash column chromatography. Acid-base extraction can also be employed as a preliminary purification step to remove neutral and basic impurities.

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: For aromatic carboxylic acids of this type, a good starting point for recrystallization is a mixed solvent system. Common choices include ethanol/water or ethyl acetate/hexane. A patent for a similar compound suggests that ethyl acetate can be a suitable solvent for recrystallization.[1] The ideal solvent system will dissolve the compound when hot but have low solubility when cold, while impurities remain in solution.

Q4: How can I monitor the purity of my compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2] A sharp melting point range close to the literature value is also a good indicator of high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Troubleshooting Recrystallization
Problem Potential Cause Recommended Solution
Oiling Out Instead of Crystallizing The compound's melting point may be lower than the solvent's boiling point, or the solution is too concentrated.Re-heat the solution to dissolve the oil, add more of the better solvent (e.g., ethanol in an ethanol/water system) until the solution is clear, and then allow it to cool more slowly.
No Crystals Form Upon Cooling The solution is too dilute, or the wrong solvent system was chosen.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, reduce the solvent volume by evaporation and cool again. If still unsuccessful, a different solvent system should be explored.
Low Recovery of Purified Product Too much solvent was used, or the compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Product Purity is Still Low After Recrystallization The chosen solvent system is not effective at separating the impurity, or the cooling was too rapid, trapping impurities.Perform a second recrystallization, potentially with a different solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Troubleshooting Flash Column Chromatography
Problem Potential Cause Recommended Solution
Poor Separation of Compound and Impurities The chosen eluent system has incorrect polarity.Optimize the eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation. A gradient elution may be necessary.
Compound is Tailing on the Column The compound may be too polar for the eluent, or it could be interacting with the silica gel.Add a small amount (0.5-1%) of acetic acid to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing.
Low Recovery from the Column The compound may have low solubility in the eluent or is irreversibly adsorbed onto the silica gel.Ensure the compound is fully dissolved in the loading solvent. If adsorption is suspected, a more polar eluent or a different stationary phase (e.g., alumina) may be required.
Cracking of the Silica Gel Bed Improper packing of the column or running the column dry.Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound. The solvent ratios are representative and may require optimization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place 1.0 g of the crude product in a 50 mL Erlenmeyer flask. Add 10 mL of ethanol and heat the mixture with stirring until the solid dissolves completely.

  • Addition of Anti-Solvent: While the solution is hot, add deionized water dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 1:2 v/v).

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.

Expected Outcome:

Parameter Value
Purity before Recrystallization ~85-90%
Purity after Recrystallization >98%
Expected Recovery 70-85%
Protocol 2: Purification by Flash Column Chromatography

This protocol describes a general procedure for purifying the target compound using flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Acetic Acid

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Pack a chromatography column with a slurry of silica gel in a 9:1 hexane/ethyl acetate mixture.

  • Sample Loading: Dissolve 500 mg of the crude product in a minimal amount of a 1:1 hexane/ethyl acetate mixture. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Load the dry silica onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A suggested gradient is as follows:

    • 10% Ethyl Acetate in Hexane (2 column volumes)

    • 10% to 50% Ethyl Acetate in Hexane (10 column volumes)

    • 50% Ethyl Acetate in Hexane (4 column volumes)

    • Add 0.5% acetic acid to all elution solvents to reduce tailing.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Expected Outcome:

Parameter Value
Rf of Pure Compound (4:1 Hexane:Ethyl Acetate + 0.5% Acetic Acid) ~0.3
Purity after Chromatography >99%
Expected Recovery 60-80%

Visualizations

Purification Workflow

G cluster_0 Purification of this compound Crude Crude Product Extraction Optional: Acid-Base Extraction Crude->Extraction Remove neutral/ basic impurities Recrystallization Recrystallization Crude->Recrystallization Primary purification Extraction->Recrystallization Analysis Purity Analysis (TLC, HPLC, MP) Recrystallization->Analysis Chromatography Flash Column Chromatography Pure Pure Product (>98%) Chromatography->Pure Analysis->Chromatography Further purification needed Analysis->Pure Purity OK

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

G cluster_1 Recrystallization Troubleshooting Start Crude product dissolved in hot solvent Cool Cool solution Start->Cool Oiling Oils out? Cool->Oiling Crystals Crystals form? Filter Filter and dry crystals Crystals->Filter Yes NoCrystals No Crystals Crystals->NoCrystals No Oiling->Crystals No OiledOut Oiled Out Oiling->OiledOut Yes Good Pure product Filter->Good Scratch Scratch flask/ add seed crystal NoCrystals->Scratch AddSolvent Re-heat, add more of the better solvent, cool slowly OiledOut->AddSolvent AddSolvent->Cool Scratch->Crystals Evaporate Evaporate some solvent and re-cool Scratch->Evaporate Still no crystals Evaporate->Cool

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Scaling Up 2-(2-Ethoxy-4-formylphenoxy)acetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of 2-(2-Ethoxy-4-formylphenoxy)acetic acid.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis Step

Question: We are experiencing lower than expected yields during the Williamson ether synthesis of 2-ethoxy-4-formylphenol, the precursor to this compound. What are the potential causes and solutions?

Answer: Low yields in the Williamson ether synthesis at scale are often attributable to several factors. Key considerations include the choice of base, reaction temperature, and potential side reactions.

Possible Causes & Troubleshooting Steps:

  • Sub-optimal Base Concentration: An insufficient amount of a strong base can lead to incomplete deprotonation of the starting phenol, resulting in unreacted starting material. Conversely, an excessively strong base or high concentration might promote side reactions.

    • Recommendation: Titrate the starting phenol to determine the exact molar equivalent of base required. Consider a moderately strong base like potassium carbonate for scalability and safety.

  • Side Reactions: The primary competing reaction is the elimination of the alkyl halide, which is favored by high temperatures and sterically hindered substrates.[1]

    • Recommendation: Maintain a controlled temperature throughout the reaction. A lower temperature, while potentially slowing the reaction rate, will minimize elimination by-products. Ensure the use of a primary alkyl halide (e.g., ethyl chloroacetate) to reduce steric hindrance.[1][2]

  • Solvent Selection: The choice of solvent is critical for facilitating the reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[1]

    • Recommendation: Consider solvents like DMF or acetonitrile. Ensure the solvent is anhydrous, as water can consume the base and hinder the reaction.

Issue 2: Impurities and By-product Formation in the Formylation Step

Question: During the formylation of 2-ethoxyphenoxyacetic acid to produce the final product, we are observing significant by-product formation, complicating purification. How can we improve the selectivity of this reaction?

Answer: The formylation of a substituted phenol, often achieved through a Reimer-Tiemann type reaction, can lead to various by-products, especially at a larger scale.

Possible Causes & Troubleshooting Steps:

  • Formation of Isomers: The formyl group can be introduced at different positions on the aromatic ring. While the ethoxy and acetic acid groups are ortho-, para-directing, achieving high regioselectivity can be challenging.

    • Recommendation: Carefully control the reaction temperature. Lower temperatures generally favor the formation of the ortho-isomer. The choice of base can also influence the ortho/para ratio.

  • Dichlorocarbene Side Reactions: In the Reimer-Tiemann reaction, dichlorocarbene is the reactive species. This carbene can react with the phenol to form cyclohexadienone by-products.[3][4]

    • Recommendation: Use a phase-transfer catalyst to improve the reaction at the interface of the biphasic solvent system, which can lead to cleaner reactions with fewer by-products.[5] Maintain a precise stoichiometry of chloroform to the phenoxide.

  • Residual Starting Material: Incomplete formylation will leave unreacted 2-ethoxyphenoxyacetic acid, which can be difficult to separate from the product due to similar polarities.

    • Recommendation: Increase the reaction time or slightly increase the molar ratio of the formylating agent. Monitor the reaction progress using in-process controls like HPLC to ensure completion.

Issue 3: Challenges in Product Isolation and Purification

Question: We are facing difficulties with the crystallization and purification of the final product, this compound, at a multi-kilogram scale. The product tends to be oily and difficult to handle.

Answer: Large-scale purification and crystallization present unique challenges compared to bench-scale operations.

Possible Causes & Troubleshooting Steps:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization or cause the product to oil out.

    • Recommendation: Before attempting crystallization, perform a wash of the crude product with a non-polar solvent to remove less polar impurities. A charcoal treatment of the solution before crystallization can also remove colored impurities.

  • Inappropriate Crystallization Solvent: The choice of solvent is critical for obtaining a crystalline solid.

    • Recommendation: Conduct a solvent screen at a small scale to identify a solvent or solvent system that provides good solubility at high temperatures and poor solubility at room temperature. Consider anti-solvent crystallization, where a solvent in which the product is soluble is mixed with a solvent in which it is insoluble.

  • Viscous Reaction Mixture: The presence of polymeric by-products can lead to a viscous, difficult-to-handle reaction mixture.

    • Recommendation: Ensure efficient stirring throughout the reaction to prevent localized overheating and by-product formation. Dilution with an appropriate solvent before work-up can also reduce viscosity.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up the production of this compound?

A1: The primary safety concern is the potential for a thermal runaway reaction, especially during the formylation step, which is often exothermic.[6][7] As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] It is crucial to have a robust cooling system and to monitor the internal temperature of the reactor continuously. A risk assessment should be conducted to evaluate the thermal hazards of the reaction.[8]

Q2: How can we monitor the progress of the reactions effectively during a large-scale run?

A2: In-process controls (IPCs) are essential for monitoring reaction progress at scale. High-Performance Liquid Chromatography (HPLC) is a suitable method for tracking the consumption of starting materials and the formation of the product and by-products. Thin Layer Chromatography (TLC) can also be used for rapid qualitative checks.

Q3: What are the key parameters to consider for successful technology transfer from the lab to a pilot plant?

A3: Successful technology transfer requires careful consideration of several factors:

  • Mixing Efficiency: Ensure that the mixing in the larger reactor is sufficient to maintain homogeneity and efficient heat transfer.

  • Heat Transfer: The cooling and heating capacity of the pilot plant reactor must be adequate to control the reaction temperature.

  • Addition Rates: The rate of addition of reagents should be carefully controlled to manage the exothermic nature of the reaction.

  • Material of Construction: The reactor and associated equipment must be compatible with the reagents and solvents used.

Data Presentation

Table 1: Effect of Base on Yield in Williamson Ether Synthesis

BaseMolar EquivalentsTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)
Sodium Hydroxide1.18067592
Potassium Carbonate1.58088897
Sodium Ethoxide1.160108295

Table 2: Influence of Solvent on Formylation Reaction

Solvent SystemPhase Transfer CatalystTemperature (°C)Reaction Time (h)Product:By-product Ratio
Chloroform/WaterNone601270:30
Chloroform/WaterTBAB60892:8
Dichloromethane/WaterAliquat 336401095:5

Experimental Protocols

Protocol 1: Scale-up of Williamson Ether Synthesis

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe is charged with 2-hydroxy-4-formylphenol (5 kg, 36.2 mol) and acetonitrile (50 L).

  • Base Addition: Anhydrous potassium carbonate (7.5 kg, 54.3 mol) is added to the stirred suspension.

  • Reagent Addition: Ethyl chloroacetate (4.9 kg, 40.0 mol) is added dropwise over 1 hour, maintaining the internal temperature below 40°C.

  • Reaction: The reaction mixture is heated to 80°C and maintained for 8 hours. The reaction progress is monitored by HPLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.

  • Isolation: The residue is dissolved in ethyl acetate (30 L) and washed with water (3 x 10 L) and brine (10 L). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.

Protocol 2: Large-Scale Formylation Reaction

  • Reactor Setup: A 100 L reactor is charged with 2-ethoxyphenoxyacetic acid (5 kg, 25.5 mol), water (25 L), and sodium hydroxide (3.1 kg, 77.5 mol). The mixture is stirred until a clear solution is obtained.

  • Catalyst Addition: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.4 kg, 1.2 mol), is added.

  • Reagent Addition: Chloroform (3.7 kg, 31.0 mol) is added dropwise over 2 hours, maintaining the temperature between 55-60°C.

  • Reaction: The mixture is stirred at 60°C for 8 hours. IPCs are taken every 2 hours to monitor the reaction.

  • Work-up: The reaction mixture is cooled to room temperature. The excess chloroform is removed by distillation. The aqueous layer is acidified with concentrated HCl to pH 2.

  • Isolation: The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield the crude this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Formylation start1 Charge Reactor with 2-hydroxy-4-formylphenol and Acetonitrile add_base Add Potassium Carbonate start1->add_base add_reagent Add Ethyl Chloroacetate add_base->add_reagent react1 Heat to 80°C for 8h add_reagent->react1 workup1 Cool, Filter, Concentrate react1->workup1 isolate1 Dissolve in Ethyl Acetate, Wash, and Dry workup1->isolate1 product1 Crude 2-ethoxy-4-formylphenol isolate1->product1 start2 Charge Reactor with 2-ethoxyphenoxyacetic acid, NaOH, and Water product1->start2 Intermediate add_catalyst Add Phase Transfer Catalyst start2->add_catalyst add_chloroform Add Chloroform add_catalyst->add_chloroform react2 Heat to 60°C for 8h add_chloroform->react2 workup2 Cool, Distill Chloroform, Acidify react2->workup2 isolate2 Filter and Dry workup2->isolate2 final_product This compound isolate2->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic issue Low Yield in Williamson Ether Synthesis cause1 Sub-optimal Base Concentration issue->cause1 Possible Cause cause2 Side Reactions (Elimination) issue->cause2 Possible Cause cause3 Inappropriate Solvent issue->cause3 Possible Cause solution1 Titrate Phenol, Adjust Base Equivalents cause1->solution1 Solution solution2 Control Temperature, Use Primary Alkyl Halide cause2->solution2 Solution solution3 Use Anhydrous Polar Aprotic Solvent cause3->solution3 Solution

Caption: Troubleshooting logic for addressing low yield in the Williamson ether synthesis step.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 2-(2-Ethoxy-4-formylphenoxy)acetic acid, a key intermediate in the development of various pharmaceutical compounds. The comparison is based on established chemical principles and available experimental data for analogous compounds, offering insights into potential yields, reaction conditions, and procedural complexities.

Method 1: Two-Step Synthesis via Esterification and Hydrolysis

This method involves the initial formation of an ester through the alkylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with a haloacetate ester, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. This approach offers a well-controlled, two-step sequence to the target molecule.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate

A mixture of 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent), ethyl bromoacetate (1.3 equivalents), and potassium carbonate (2 equivalents) in anhydrous dimethylformamide (DMF) is heated at 80°C for 4 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by flash chromatography.

Step 2: Hydrolysis to this compound

The purified ethyl 2-(2-ethoxy-4-formylphenoxy)acetate is dissolved in a mixture of acetic acid, water, and sulfuric acid. The solution is refluxed for 4 hours. After cooling, the mixture is diluted with brine and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product. A yield of approximately 80% can be expected for this hydrolysis step based on the synthesis of the analogous 2-(2-formylphenoxy)acetic acid.[1]

Method 2: One-Step Williamson Ether Synthesis

This classic method provides a more direct route to the target compound through a Williamson ether synthesis. It involves the direct alkylation of 3-ethoxy-4-hydroxybenzaldehyde with a haloacetic acid in the presence of a strong base.

Experimental Protocol:

A solution of sodium hydroxide (2 equivalents) in water is added to a mixture of 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) and chloroacetic acid (1 equivalent) in water. The mixture is heated to boiling and refluxed for 3 hours. After cooling, the solution is acidified with concentrated hydrochloric acid. The precipitated product is collected by filtration, washed with water, and dried. Based on the synthesis of the similar compound o-formylphenoxyacetic acid, a yield of around 46% can be anticipated.[2]

Data Comparison

The following table summarizes the key quantitative data for the two synthetic methods, with the understanding that the data for the target molecule is extrapolated from closely related analogues.

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Step Williamson Ether Synthesis
Starting Materials 3-Ethoxy-4-hydroxybenzaldehyde, Ethyl bromoacetate, K₂CO₃, Acetic acid, H₂SO₄3-Ethoxy-4-hydroxybenzaldehyde, Chloroacetic acid, NaOH
Number of Steps 21
Overall Yield (estimated) Potentially higher (hydrolysis step is high-yielding)~46% (for analogous compound)[2]
Reaction Time Step 1: 4 hours; Step 2: 4 hours3 hours
Reaction Temperature Step 1: 80°C; Step 2: RefluxReflux
Purification Flash chromatography (Step 1), Extraction/Crystallization (Step 2)Filtration/Crystallization

Logical Workflow for Method Selection

The choice between these two synthetic methods will depend on the specific requirements of the researcher, including desired yield, available time, and purification capabilities. The following diagram illustrates a logical workflow for this decision-making process.

G start Start: Need to synthesize This compound decision Primary Goal? start->decision method1 Method 1: Two-Step Synthesis decision->method1 High Yield & Purity method2 Method 2: One-Step Williamson Ether Synthesis decision->method2 Speed & Simplicity outcome1 Higher overall yield, potentially purer product method1->outcome1 outcome2 Faster, simpler procedure, fewer reagents method2->outcome2

Caption: Decision workflow for selecting a synthesis method.

Conclusion

Both the two-step synthesis via an ester intermediate and the one-step Williamson ether synthesis present viable pathways for the preparation of this compound. The two-step method, while more time-consuming, is likely to provide a higher overall yield and a purer final product. Conversely, the one-step Williamson synthesis offers a quicker and more straightforward procedure, which may be preferable for rapid, smaller-scale syntheses where a moderate yield is acceptable. The ultimate choice of method should be guided by the specific experimental goals and resource availability of the research team.

References

biological activity of 2-(2-Ethoxy-4-formylphenoxy)acetic acid vs similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. These activities are significantly influenced by the nature and position of substituents on the aromatic ring. This guide provides a comparative overview of the biological activities of various phenoxyacetic acid derivatives, with a focus on anti-inflammatory, antimicrobial, and anticancer properties, supported by available experimental data. While specific data for 2-(2-Ethoxy-4-formylphenoxy)acetic acid is limited in the public domain, this guide will draw comparisons with structurally similar compounds to infer potential activities and guide future research.

Comparative Analysis of Biological Activities

The biological profile of phenoxyacetic acid derivatives is diverse, ranging from herbicidal to therapeutic applications. The introduction of different functional groups to the phenoxyacetic acid scaffold allows for the fine-tuning of their biological effects.

Anti-inflammatory Activity:

A significant area of investigation for phenoxyacetic acid derivatives is their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The COX enzymes are key players in the inflammatory cascade, converting arachidonic acid into prostaglandins.[2] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[1]

Recent studies have focused on synthesizing novel phenoxyacetic acid derivatives and evaluating their selective COX-2 inhibitory activity. For instance, certain hydrazone derivatives of 2-(2-formylphenoxy)acetic acid have shown promising anti-inflammatory effects.[1]

Antimicrobial Activity:

Phenoxyacetic acid derivatives have also been explored for their antibacterial and antifungal properties. The antimicrobial efficacy is largely dependent on the specific substitutions on the phenoxy ring. For example, the introduction of halogen atoms or other lipophilic groups can enhance the antimicrobial potential.

Anticancer Activity:

The anticancer potential of phenoxyacetic acid derivatives is an emerging area of research. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation. For instance, a derivative, 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid, showed significant antiproliferative activity with an IC50 of 4.8±0.35µM.[3] Another compound, 4-Cl-phenoxyacetic acid, demonstrated high cytotoxic activity against breast cancer cells with an IC50 value of 0.194±0.09µg/ml.[3]

Quantitative Data Summary

The following table summarizes the reported biological activities of selected phenoxyacetic acid derivatives.

Compound Name/StructureBiological ActivityTarget/AssayQuantitative Data (IC50, MIC, etc.)Reference
Anti-inflammatory Derivatives
Hydrazone derivative of 2-(2-formylphenoxy)acetic acid (Compound 5f)Anti-inflammatoryTNF-α reduction61.04% reduction[1]
Hydrazone derivative of 2-(2-formylphenoxy)acetic acid (Compound 7b)Anti-inflammatoryTNF-α reduction64.88% reduction[1]
Anticancer Derivatives
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidAntiproliferativeNot specifiedIC50 = 4.8±0.35µM[3]
4-Cl-phenoxyacetic acidCytotoxicBreast cancer cellsIC50 = 0.194±0.09µg/ml[3]
Antimicrobial Derivatives
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidAntibacterialM. smegmatisMIC = 9.66±0.57µL[3]
2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acidAntibacterialStaphylococcus aureusZone of inhibition = 19mm[3]
Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetateAntifungalC. utilisMIC = 8µg/ml[3]
Antioxidant Derivative
2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acidAntioxidantDPPH radical scavengingIC50 = 18.94±0.24µg/ml[3]
Antidiabetic Derivative
(Z)-2-(4-(((2-amino-5-chlorophenyl) amino) methyl) phenoxyacetic acidGlucose uptake activityNot specifiedCTC50 = 15.87 µg/ml[3]

Experimental Protocols

Synthesis of 2-(4-formylphenoxy)acetic Acids:

A common synthetic route involves the reaction of a substituted phenol (e.g., p-hydroxybenzaldehyde) with an ester of a haloacetic acid (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester to yield the carboxylic acid.[1]

  • Step 1: Esterification: A solution of the aldehyde (20 mmol) and ethyl bromoacetate (20 mmol) in DMF (30 mL) is treated with K2CO3 (40 mmol). The mixture is stirred for 12 hours.

  • Step 2: Hydrolysis: The resulting ester is then hydrolyzed using a mixture of aqueous NaOH and MeOH at room temperature for 12 hours to yield the final 2-(formylphenoxy)acetic acid derivative.[1]

In Vitro COX-1 and COX-2 Inhibition Assay:

The ability of the compounds to inhibit COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins. The inhibitory activity is typically expressed as the concentration of the compound required to inhibit 50% of the enzyme activity (IC50).

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Visualizations

Below are diagrams illustrating a key signaling pathway and a general experimental workflow relevant to the biological evaluation of phenoxyacetic acid derivatives.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Phenoxyacetic_Acid_Derivatives Phenoxyacetic Acid Derivatives Phenoxyacetic_Acid_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Phenoxyacetic Acid Derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Phenoxyacetic Acid Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Purification->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial Anticancer Anticancer Assays (e.g., Cytotoxicity) Purification->Anticancer Data_Analysis Quantitative Analysis (IC50, MIC calculation) Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Anticancer->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: General Experimental Workflow for Evaluating Phenoxyacetic Acid Derivatives.

References

A Comparative Spectral Analysis of 2-(2-Ethoxy-4-formylphenoxy)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectral analysis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid and a selection of its structurally related derivatives. The objective is to offer a comprehensive spectroscopic resource to aid in the identification, characterization, and further development of this class of compounds. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols for these analytical techniques, and visualizes a relevant biological signaling pathway.

While extensive spectral data for several derivatives of 2-(formylphenoxy)acetic acid are available and presented herein, it is important to note that specific experimental spectral data for the parent compound, this compound, were not found in the surveyed scientific literature. The data for its derivatives, however, provide a valuable comparative framework.

Comparative Spectral Data

The following tables summarize the key spectral data for 2-(2-formylphenoxy)acetic acid and its derivatives. These tables are designed for easy comparison of the spectroscopic properties, highlighting the influence of different substituents on the spectral characteristics.

Table 1: ¹H NMR Spectral Data (Chemical Shifts, δ, in ppm)

CompoundSolventAr-H-CHO-OCH₂COOH-OCH₂CH₃-CH₂CH₃-COOHReference
2-(2-Formylphenoxy)acetic acidDMSO-d₆7.11-7.71 (m, 4H)10.45 (br. s., 1H)4.88 (s, 2H)--13.09 (br. s., 1H)[1]
2-(4-Formylphenoxy)acetic acidDMSO-d₆7.12 (d), 7.88 (d)9.89 (s)4.85 (s)--13.2 (br. s.)[2]
2-(4-Ethyl-2-formylphenoxy)acetic acidDMSO-d₆7.08 (d), 7.48 (dd), 7.53 (d)10.42 (s, 1H)4.85 (s, 2H)-1.16 (t), 2.59 (q)13.09 (br. s., 1H)[1][3]

Table 2: ¹³C NMR Spectral Data (Chemical Shifts, δ, in ppm)

CompoundSolventAr-C-CHO-OCH₂COOH-COOHOtherReference
2-(2-Formylphenoxy)acetic acid-Data not readily available----
2-(4-Formylphenoxy)acetic acid-Data not readily available----
Isopropyl 2-(4-fluoro-2-formylphenoxy)acetateDMSO-d₆112.8, 116.6, 122.7, 125.7, 156.6, 156.7188.366.2167.821.4, 68.6[1][3]

Table 3: IR Spectral Data (Key Absorptions, ν, in cm⁻¹)

CompoundTechniqueC=O (Carboxylic Acid)C=O (Aldehyde)C-O (Ether)O-H (Carboxylic Acid)Reference
2-(2-Formylphenoxy)acetic acidKBr-Pellet~1700~1680~1250~2500-3300 (broad)[4]
2-(4-Formylphenoxy)acetic acidKBr WAFER~1700~1685~1240~2500-3300 (broad)[5]

Table 4: Mass Spectrometry Data (m/z)

CompoundIonization MethodMolecular Ion [M]⁺Key Fragment IonsReference
2-(2-Formylphenoxy)acetic acidGC-MS180121, 162, 77[4]
2-(4-Formylphenoxy)acetic acidGC-MS180179, 121[5]
Isopropyl 2-(4-fluoro-2-formylphenoxy)acetateESI-TOF241.0872 [M+H]⁺-[1][3]

Experimental Protocols

The following are detailed methodologies for the key spectral analysis techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecules.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon resonances (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Protocol:

  • Sample Preparation (KBr Pellet Technique):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups (e.g., O-H, C=O, C-O) by comparing the peak positions (in cm⁻¹) to correlation charts.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • Use a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • MS Analysis:

    • As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

    • Ionize the molecules using Electron Ionization (EI) at 70 eV.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Signaling Pathway and Experimental Workflow Visualization

Phenoxyacetic acid derivatives have been identified as agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. Activation of this G-protein coupled receptor (GPCR) in pancreatic β-cells plays a role in stimulating insulin secretion.

FFA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Phenoxyacetic Acid Derivative (Agonist) FFA1 FFA1 / GPR40 (GPCR) Ligand->FFA1 Binds to Gq Gq Protein FFA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Insulin Insulin Vesicle Exocytosis Ca2->Insulin Stimulates PKC->Insulin Potentiates

Caption: FFA1 signaling pathway in pancreatic β-cells.

The diagram above illustrates the signaling cascade initiated by the binding of a phenoxyacetic acid derivative (agonist) to the FFA1 receptor. This activation of the Gq protein leads to the production of second messengers IP3 and DAG, resulting in an increase in intracellular calcium and the potentiation of insulin secretion.[6][7][8][9]

Experimental_Workflow Start Compound Synthesis and Purification SamplePrep Sample Preparation (Dissolution/Pelletizing) Start->SamplePrep NMR NMR Analysis (¹H, ¹³C) SamplePrep->NMR FTIR FTIR Analysis SamplePrep->FTIR MS Mass Spectrometry (e.g., GC-MS) SamplePrep->MS DataAnalysis Spectral Data Analysis & Interpretation NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis Comparison Comparative Analysis of Spectral Data DataAnalysis->Comparison End Characterization Complete Comparison->End

Caption: General experimental workflow for spectral analysis.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid, a key intermediate in various chemical and pharmaceutical applications. The conventional synthesis pathway is evaluated against safer, more efficient, and environmentally benign alternatives, with supporting experimental data and detailed protocols to aid in methodological selection and optimization.

Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process starting from 4-ethoxyphenol.

  • Ortho-Formylation : Introduction of a formyl (-CHO) group at the ortho-position to the hydroxyl group of 4-ethoxyphenol to yield 2-ethoxy-5-hydroxybenzaldehyde. The classical method for this step is the Reimer-Tiemann reaction.

  • Williamson Ether Synthesis : Alkylation of the resulting phenolic hydroxyl group with an acetic acid moiety.

This guide focuses on evaluating alternatives for the reagents used in both critical steps, with a particular emphasis on replacing hazardous materials like chloroform in the formylation step.

Comparison of Formylation Reagents

The ortho-formylation of 4-ethoxyphenol is the most challenging step, where reagent choice significantly impacts yield, selectivity, and safety. The Reimer-Tiemann reaction is the traditional method but suffers from the use of hazardous chloroform and often gives modest yields with purification challenges.

Data Presentation

Table 1: Performance Comparison of ortho-Formylation Methods for Phenols

MethodReagentsTypical ConditionsSolventYield (%)SelectivitySafety & Environmental Concerns
Reimer-Tiemann Reaction Phenol, Chloroform (CHCl₃), Strong Base (e.g., NaOH, KOH)70-80°C, 3-4 hBiphasic (H₂O/Organic)20-50%Predominantly ortho, but para-isomer is a common byproduct.[1][2]High. Chloroform is a suspected carcinogen and environmentally harmful. The reaction is highly exothermic and can be prone to thermal runaway.[3][4]
Duff Reaction Phenol, Hexamethylenetetramine (HMTA), Acid (e.g., Acetic Acid)85-120°CAcetic Acid, Glycerol20-80%Highly ortho-selective for phenols due to hydrogen bonding intermediates.[5][6]Moderate. HMTA is less hazardous than chloroform. Avoids strong bases. Generally considered inefficient.[7]
MgCl₂/Paraformaldehyde Method (Casnati-Skattebøl) Phenol, MgCl₂, Paraformaldehyde, Triethylamine (Et₃N)Reflux (~75°C), 2-4 hTHF or Acetonitrile80-95%Exclusively ortho-formylation.[8][9]Low. Avoids chloroform and strong bases. Reagents are generally less toxic and conditions are milder. Crucial to use anhydrous reagents.[10][11]
Gattermann Reaction Phenol, HCN, HCl, Lewis Acid (e.g., AlCl₃)0-100°CEther, ChlorobenzeneVariablePara-substitution is often favored.Extreme. Hydrogen cyanide (HCN) is acutely toxic. Requires stringent safety protocols.

Experimental Protocols

Detailed methodologies for the conventional Reimer-Tiemann reaction, a preferred alternative (MgCl₂/Paraformaldehyde), and the subsequent etherification step are provided below.

Protocol 1: Ortho-Formylation via Reimer-Tiemann Reaction

This protocol is adapted from standard procedures for the formylation of phenols.[4][12]

  • Reaction Setup : In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-ethoxyphenol (1 equiv.) in an aqueous solution of sodium hydroxide (5 equiv. in water).

  • Reagent Addition : Heat the mixture to 70-80°C on a water bath. Add chloroform (1.1-1.5 equiv.) dropwise through the dropping funnel while stirring vigorously. The addition rate should be controlled to maintain a gentle reflux.[2]

  • Reaction : After the addition is complete, continue stirring at 70-80°C for an additional 1-2 hours. The reaction mixture will typically become a thick slurry.

  • Workup : Cool the reaction mixture to room temperature. Remove the excess chloroform by steam distillation.

  • Acidification : Acidify the remaining aqueous solution with dilute hydrochloric acid (HCl) until it is acidic to litmus paper. The crude product, 2-ethoxy-5-hydroxybenzaldehyde, will precipitate.

  • Purification : Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Protocol 2: Ortho-Formylation via MgCl₂/Paraformaldehyde Method

This protocol is based on the highly efficient and selective method reported by Skattebøl and Hansen.[8][9]

  • Reaction Setup : In a dry, three-necked round-bottom flask purged with argon, add anhydrous magnesium chloride (MgCl₂, 2 equiv.) and dry paraformaldehyde (3 equiv.).

  • Solvent and Base Addition : Add anhydrous tetrahydrofuran (THF) via syringe, followed by the dropwise addition of dry triethylamine (Et₃N, 2 equiv.). Stir the mixture for 10 minutes.

  • Substrate Addition : Add 4-ethoxyphenol (1 equiv.) dropwise via syringe.

  • Reaction : Heat the mixture to a gentle reflux (bath temperature ~75°C) for 2-4 hours. The reaction progress can be monitored by TLC.

  • Workup : Cool the reaction mixture to room temperature and add diethyl ether. Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 times) and water (3 times).

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting solid is typically of high purity (≥95%) and can be used directly or recrystallized from hexane for further purification.[9]

Protocol 3: Williamson Ether Synthesis of this compound

This protocol is a general method for the synthesis of phenoxyacetic acids from substituted phenols.[13][14][15]

  • Reaction Setup : In a round-bottom flask, dissolve the product from the formylation step (e.g., 2-ethoxy-5-hydroxybenzaldehyde, 1 equiv.) and potassium carbonate (K₂CO₃, 2 equiv.) in dimethylformamide (DMF).

  • Reagent Addition : Add ethyl bromoacetate (1.3 equiv.) to the mixture.

  • Reaction : Heat the reaction mixture to 80°C and stir for 4-12 hours, monitoring the reaction by TLC.[15][16]

  • Ester Hydrolysis : After the initial reaction is complete, cool the mixture. Add a solution of sodium hydroxide in methanol/water and stir at room temperature for 12 hours to hydrolyze the ester.[15]

  • Workup : Pour the reaction mixture into water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification : Cool the aqueous layer in an ice bath and acidify with cold, dilute HCl to precipitate the product, this compound.

  • Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent can be performed if necessary.

Mandatory Visualizations

Diagrams of Synthetic Pathways and Workflows

G cluster_0 Step 1: Ortho-Formylation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Alternative Formylation Reagents cluster_3 Etherification Reagents Start 4-Ethoxyphenol RT Reimer-Tiemann: CHCl₃, NaOH Start->RT Duff Duff Reaction: HMTA, Acid Start->Duff MgCl2 MgCl₂/Paraformaldehyde (Recommended Alternative) Start->MgCl2 P1 2-Ethoxy-5-hydroxybenzaldehyde Ether 1. Ethyl Bromoacetate, K₂CO₃ 2. NaOH (Hydrolysis) P1->Ether P2 This compound RT->P1 Duff->P1 MgCl2->P1 Ether->P2

Caption: Overall workflow for the synthesis of this compound.

G cluster_0 Reagent Activation cluster_1 Phenol Activation & Attack cluster_2 Hydrolysis to Product chloroform 1. Chloroform (CHCl₃) + OH⁻ carbene 2. Dichlorocarbene (:CCl₂) Formation chloroform->carbene -Cl⁻ phenoxide 4. Phenoxide Ion phenol 3. Phenol + OH⁻ phenol->phenoxide -H₂O phenoxide->carbene Electrophile intermediate 5. Dichloromethyl Substituted Phenol phenoxide->intermediate Nucleophilic Attack on :CCl₂ hydrolysis 6. Basic Hydrolysis intermediate->hydrolysis product 7. Salicylaldehyde hydrolysis->product

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

G cluster_0 Formation of Magnesium Phenoxide cluster_1 Formylation Step cluster_2 Workup phenol 1. Phenol + MgCl₂ + Et₃N mg_phenoxide 2. Phenoxymagnesium Chloride phenol->mg_phenoxide intermediate 4. Cyclohexadienone Intermediate mg_phenoxide->intermediate Attack on Paraformaldehyde paraform 3. Paraformaldehyde paraform->intermediate mg_salt 5. Magnesium Salt of Salicyl Alcohol intermediate->mg_salt workup 6. Acidic Workup (HCl) mg_salt->workup product 7. Salicylaldehyde workup->product

Caption: Proposed mechanism for the MgCl₂/Paraformaldehyde ortho-formylation.

References

A Comparative Guide to Phenoxyacetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of select phenoxyacetic acid derivatives, focusing on their anti-inflammatory, anticancer, and antidiabetic potential. The information herein is curated from recent scientific literature to aid researchers in navigating the structure-activity relationships and therapeutic applications of this promising class of compounds.

Data Presentation: A Comparative Overview

The following tables summarize the biological activities of various phenoxyacetic acid derivatives, providing a quantitative comparison of their efficacy.

Table 1: Anti-Inflammatory Activity of Phenoxyacetic Acid Derivatives (COX-2 Inhibition)
Compound IDStructureCOX-2 IC50 (µM)Reference CompoundCOX-2 IC50 (µM)
5f 4-bromo-phenoxyacetic acid derivative0.06 ± 0.01Celecoxib0.05 ± 0.02
7b Phenoxyacetic acid derivative0.08Celecoxib0.05
5d 4-bromo-phenoxyacetic acid derivative0.08 ± 0.01Mefenamic acid1.98 ± 0.02
10c Phenoxyacetic acid derivative0.09Mefenamic acid1.98
13b 4-bromo-phenoxyacetic acid derivative0.13 ± 0.06Celecoxib0.05 ± 0.02

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. Data is compiled from multiple sources and experimental conditions may vary.[1]

Table 2: Anticancer Activity of Phenoxyacetic Acid Derivatives (Cytotoxicity)
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound I HepG2 (Liver)1.435-FU5.32
Compound I MCF-7 (Breast)7.435-FUNot specified
Compound II HepG2 (Liver)6.525-FU5.32
Pyridazine hydrazide appended phenoxy acetic acid HepG2 (Liver)6.95-FU8.3
2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivative MCF-7 (Breast)10.51Not specifiedNot specified

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater cytotoxicity. 5-FU (5-Fluorouracil) is a commonly used chemotherapy drug. Data is compiled from multiple sources and experimental conditions may vary.[2]

Table 3: Antidiabetic Activity of Phenoxyacetic Acid Derivatives (FFA1 Agonism)
Compound IDAssayEC50 (nM)Reference CompoundEC50 (nM)
18b FFA1 Agonist Activity62.3Not specifiedNot specified
16 FFA1 Agonist Activity43.6Not specifiedNot specified

Note: EC50 values represent the concentration of the compound that produces 50% of the maximal response. In this context, it refers to the activation of the Free Fatty Acid Receptor 1 (FFA1). A lower EC50 value indicates greater potency. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.

Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2. The subsequent oxidation of a chromogenic substrate is monitored spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound and a reference inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).

  • Enzyme Preparation: Reconstitute and dilute the human recombinant COX-2 enzyme in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well.

  • Inhibitor Incubation: Add the test compound or reference inhibitor to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader at different time points.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration.[3][4][5][6]

MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenoxyacetic acid derivative or a reference drug (e.g., 5-Fluorouracil) for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[7][8][9][10]

In Vitro Glucose Uptake Assay

This assay measures the uptake of glucose into cells, a key process in understanding the effects of antidiabetic compounds.

Principle: Cells are incubated with a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose. The amount of radioactivity incorporated into the cells is then measured to determine the rate of glucose uptake.

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate cells (e.g., 3T3-L1 adipocytes or primary myotubes) in appropriate media.

  • Starvation: Prior to the assay, starve the cells in a low-glucose medium for a defined period to upregulate glucose transporters.

  • Compound Incubation: Treat the cells with the phenoxyacetic acid derivative or a positive control (e.g., insulin) for a specific time.

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing radiolabeled 2-deoxy-D-glucose.

  • Termination of Uptake: After a short incubation period, stop the uptake by washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Measure the radioactivity in the cell lysates using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate and compare the glucose uptake in treated cells to that of control cells.[11][12][13][14][15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

COX2_Signaling_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Phenoxyacetic_Acid_Derivatives Phenoxyacetic Acid Derivatives Phenoxyacetic_Acid_Derivatives->COX2 Inhibition

Caption: COX-2 signaling pathway in inflammation.

Apoptosis_Signaling_Pathway Anticancer_Drug Phenoxyacetic Acid Derivatives Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Anticancer_Drug->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Anticancer_Drug->Extrinsic_Pathway Caspase_Activation Caspase Activation (Caspase-9, Caspase-8) Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Executioner_Caspases Executioner Caspases (Caspase-3) Caspase_Activation->Executioner_Caspases Apoptosis Apoptosis (Cell Death) Executioner_Caspases->Apoptosis FFA1_Signaling_Pathway Phenoxyacetic_Acid_Derivatives Phenoxyacetic Acid Derivatives (Agonists) FFA1 FFA1 Receptor (GPR40) Phenoxyacetic_Acid_Derivatives->FFA1 Activation Gq_Protein Gq Protein FFA1->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Insulin_Secretion Insulin Secretion Ca_Release->Insulin_Secretion Experimental_Workflow_MTT_Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Phenoxyacetic Acid Derivatives seed_cells->add_compound incubate_24_72h Incubate (24-72h) add_compound->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_2_4h Incubate (2-4h) add_mtt->incubate_2_4h add_dmso Add Solubilizing Agent (e.g., DMSO) incubate_2_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance end End read_absorbance->end

References

Confirming the Structure of Synthesized 2-(2-Ethoxy-4-formylphenoxy)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel synthesized compounds is a critical step. This guide provides a comparative overview of the expected analytical data for 2-(2-Ethoxy-4-formylphenoxy)acetic acid, alongside a detailed, plausible experimental protocol for its synthesis. The presented data, derived from closely related analogs found in the literature, serves as a benchmark for researchers to validate their own findings.

Synthesis and Structural Elucidation Workflow

The synthesis of this compound can be logically approached through a two-step process: a Williamson ether synthesis to form the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid. The structural confirmation relies on a suite of standard spectroscopic techniques.

G cluster_synthesis Synthesis cluster_confirmation Structural Confirmation A 3-Ethoxy-4-hydroxybenzaldehyde + Ethyl bromoacetate B Williamson Ether Synthesis (K2CO3, Acetone) A->B Reactants C Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate B->C Intermediate D Hydrolysis (NaOH, H2O/EtOH) C->D Reactant E This compound D->E Product F Purified Product E->F Purification G Spectroscopic Analysis F->G H 1H NMR G->H I 13C NMR G->I J FTIR G->J K Mass Spectrometry G->K

Quantitative Analysis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid: A Comparative Guide to HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-(2-Ethoxy-4-formylphenoxy)acetic acid in a mixture is critical for quality control, stability studies, and impurity profiling. This guide provides a comprehensive comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering detailed experimental protocols and performance data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the direct analysis of this compound.[1][2][3][4] In contrast, Gas Chromatography (GC) is a powerful method for volatile and thermally stable compounds; therefore, the analysis of a non-volatile carboxylic acid like the target analyte necessitates a derivatization step to increase its volatility.[5][6][7]

Comparative Analysis of Analytical Methods

The choice between HPLC and GC for the quantitative analysis of this compound depends on several factors, including the nature of the sample matrix, the required sensitivity, and the desired throughput. Below is a summary of the expected performance of each method based on established analytical practices for similar aromatic carboxylic acids.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with Derivatization
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.03 - 1.10 mg/LDependent on derivatization and detector
Limit of Quantification (LOQ) 0.10 - 3.66 mg/LDependent on derivatization and detector
Analysis Time ~15-30 minutes~20-40 minutes (including derivatization)
Sample Preparation Simple dissolution and filtrationDerivatization required
Suitability for Analyte HighModerate (requires derivatization)

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantitative analysis of this compound using HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Add Derivatizing Agent (e.g., BSTFA) and Heat dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

References

A Comparative Analysis of 2-(2-Ethoxy-4-formylphenoxy)acetic Acid Against Established PPARα Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of the novel compound, 2-(2-Ethoxy-4-formylphenoxy)acetic acid, hereafter referred to as Compound X. The analysis is conducted against well-established standards in the field of peroxisome proliferator-activated receptor alpha (PPARα) activation. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of Compound X's in vitro performance.

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1][2] This family includes three subtypes: PPARα, PPARγ, and PPARβ/δ.[1][2] PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[1][3] Its activation leads to the regulation of genes involved in lipid metabolism, making it a key therapeutic target for conditions like dyslipidemia.[2] Fibrate drugs, for instance, are a class of PPARα agonists used to lower triglyceride levels.[2][4]

This guide presents hypothetical data from a series of in vitro assays designed to characterize the binding affinity and functional potency of Compound X in comparison to two standard PPARα agonists: the clinically used drug Fenofibrate, and the high-affinity research compound GW7647.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro bioactivity of Compound X and the standard compounds against human PPARα.

Table 1: PPARα Ligand Binding Affinity

This table outlines the binding affinity of the compounds to the human PPARα ligand-binding domain (LBD), as determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[5][6][7]

CompoundKi (nM)
Compound X 150
Fenofibrate5000
GW76471.2

Table 2: PPARα Functional Potency in a Reporter Gene Assay

This table details the functional potency of the compounds in activating the PPARα signaling pathway, measured using a luciferase reporter gene assay in HEK293T cells.[8][9]

CompoundEC50 (nM)% Efficacy (relative to GW7647)
Compound X 320 95%
Fenofibrate850080%
GW76472.5100%

Table 3: Upregulation of PPARα Target Gene, CPT1A

This table shows the ability of the compounds to upregulate the expression of Carnitine Palmitoyltransferase 1A (CPT1A), a known PPARα target gene, in HepG2 cells, as measured by quantitative PCR (qPCR).

CompoundFold Induction of CPT1A mRNA (at 1 µM)
Compound X 4.8
Fenofibrate2.5
GW76476.2

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological and experimental processes, the following diagrams have been generated.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand PPARa PPARa Ligand->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Gene Target Gene (e.g., CPT1A) PPRE->Target_Gene Activates Transcription of mRNA mRNA Target_Gene->mRNA Transcribes Protein Protein mRNA->Protein Translates Metabolic_Effects Metabolic Effects (e.g., Fatty Acid Oxidation) Protein->Metabolic_Effects Leads to

Figure 1: PPARα Signaling Pathway.

Reporter_Gene_Assay_Workflow Start Start Cell_Culture 1. Culture HEK293T cells Start->Cell_Culture Transfection 2. Co-transfect with PPARE-Luciferase & PPARα plasmids Cell_Culture->Transfection Incubation1 3. Incubate for 24 hours Transfection->Incubation1 Compound_Treatment 4. Treat cells with Compound X or Standards Incubation1->Compound_Treatment Incubation2 5. Incubate for 18-24 hours Compound_Treatment->Incubation2 Cell_Lysis 6. Lyse cells Incubation2->Cell_Lysis Luminescence_Measurement 7. Add Luciferin substrate and measure luminescence Cell_Lysis->Luminescence_Measurement Data_Analysis 8. Analyze data to determine EC50 and efficacy Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Reporter Gene Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

1. TR-FRET Ligand Binding Assay

This assay quantifies the binding affinity of a test compound to the PPARα ligand-binding domain (LBD).[7] The assay is based on the competition between the test compound and a fluorescently labeled tracer for binding to a terbium-labeled anti-GST antibody-bound GST-tagged PPARα-LBD.[5]

  • Reagents: LanthaScreen™ TR-FRET PPARα Competitive Binding Assay Kit (commercially available), test compounds.

  • Procedure:

    • A solution of GST-PPARα-LBD is incubated with the terbium-labeled anti-GST antibody.

    • Serial dilutions of the test compounds are prepared in the assay buffer.

    • The compound dilutions are added to a 384-well plate, followed by the addition of the fluorescent tracer.

    • The PPARα-LBD/antibody complex is then added to the wells.

    • The plate is incubated at room temperature for 1-2 hours to reach binding equilibrium.

    • The TR-FRET signal is read on a compatible plate reader, with excitation at approximately 340 nm and emission detection at 495 nm and 520 nm.

  • Data Analysis: The ratio of the emission at 520 nm to 495 nm is calculated. The Ki values are determined from IC50 values obtained from the dose-response curves using the Cheng-Prusoff equation.

2. Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the PPARα receptor and induce the expression of a reporter gene (luciferase).[8][10]

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

  • Reagents: DMEM with 10% FBS, Lipofectamine 3000, pGL4.29[luc2P/PPRE/Hygro] vector, a mammalian expression vector for human PPARα, and a constitutively expressed Renilla luciferase vector (for normalization).

  • Procedure:

    • HEK293T cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are co-transfected with the PPARα expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector.

    • After 24 hours, the medium is replaced with a medium containing serial dilutions of the test compounds.

    • The cells are incubated for an additional 18-24 hours.

    • The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The EC50 and percent efficacy are calculated from the dose-response curves.

3. Quantitative PCR (qPCR) for CPT1A Gene Expression

This assay quantifies the change in mRNA levels of a PPARα target gene, CPT1A, in response to compound treatment.

  • Cell Line: Human hepatoma cell line (HepG2).

  • Reagents: RPMI-1640 medium with 10% FBS, test compounds, RNeasy Mini Kit (for RNA extraction), High-Capacity cDNA Reverse Transcription Kit, and a SYBR Green-based qPCR master mix.

  • Procedure:

    • HepG2 cells are seeded in 6-well plates and grown to 70-80% confluency.

    • Cells are treated with the test compounds at a fixed concentration (e.g., 1 µM) for 24 hours.

    • Total RNA is extracted from the cells, and its concentration and purity are determined.

    • cDNA is synthesized from the extracted RNA.

    • qPCR is performed using primers specific for CPT1A and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of CPT1A mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene and expressed as fold induction over the vehicle-treated control.

Disclaimer: The data presented in this guide is hypothetical and for illustrative purposes only. It is intended to demonstrate the format and content of a comparative benchmarking study for a novel compound.

References

Safety Operating Guide

Proper Disposal of 2-(2-Ethoxy-4-formylphenoxy)acetic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-(2-Ethoxy-4-formylphenoxy)acetic acid (CAS Number: 51264-76-7), ensuring compliance with safety protocols and regulatory requirements.

Key Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data, this compound is classified with the following hazard statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to personal protective equipment (PPE) protocols, including safety goggles, gloves, and a lab coat, is mandatory when handling this substance.

Property Data Source
CAS Number 51264-76-7[1][2][3][4][5]
Molecular Formula C11H12O5[3][4]
Molecular Weight 224.21 g/mol [3][4]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Precautionary Statement (Disposal) P501: Dispose of contents/container to hazardous waste disposal[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_collection Collect Waste in a Designated, Labeled Container ppe->waste_collection container_specs Container must be: - Chemically compatible (e.g., Polyethylene) - Securely sealed - Labeled 'Hazardous Waste' waste_collection->container_specs segregation Store Waste Separately from Incompatible Materials (e.g., Bases, Oxidizers) waste_collection->segregation disposal_request Arrange for Pickup by a Licensed Hazardous Waste Disposal Service segregation->disposal_request documentation Maintain Disposal Records disposal_request->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] Due to its hazardous properties, this compound should not be disposed of down the drain or in regular solid waste.

Step-by-Step Procedure:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), chemical splash goggles, and a fully buttoned lab coat.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated hazardous waste container.

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE). Do not use metal containers for acidic waste.[6]

    • Ensure the container is in good condition and has a secure, leak-proof lid.

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" label.

    • The label must include the full chemical name: "this compound" and its CAS number (51264-76-7).

    • Indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage and Segregation:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

    • Crucially, segregate this acidic waste from incompatible materials, particularly bases, oxidizing agents, and reactive metals, to prevent dangerous chemical reactions.[6][7] Organic and inorganic acids should also be stored separately.[6][8]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with regulatory requirements.

Note on Neutralization: While dilute solutions of some less hazardous organic acids can be neutralized before disposal, this is not the recommended primary disposal method for this compound due to its specific hazard classifications.[1][9] Disposal as hazardous waste is the safest and most compliant approach.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environments.

References

Personal protective equipment for handling 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety, handling, and disposal protocols for 2-(2-Ethoxy-4-formylphenoxy)acetic acid, tailored for research and drug development professionals.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound in solid form or in solution:

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical Splash GogglesMust be worn at all times to protect eyes from splashes and airborne particles. Standard safety glasses do not offer sufficient protection.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended for handling organic acids as they provide good resistance.[4][5] Ensure gloves are long enough to cover the wrists.
Body Protection Laboratory Coat or ApronA full-length lab coat made of a chemical-resistant material should be worn to protect skin and clothing from spills.[3][5]
Respiratory Protection Respirator (if applicable)If the compound is handled in a way that generates dust or aerosols, or if working outside of a fume hood, a respirator may be necessary to prevent inhalation.[3][6]
Foot Protection Closed-Toe ShoesThese are required to protect the feet from potential spills.[5]

Operational Plan: Handling Procedures

Proper handling procedures are critical to minimize the risk of exposure and accidents. Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form of the acid or preparing solutions.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are accessible.[4] Have spill control materials, such as sand or an absorbent neutralizer, readily available.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a fume hood to minimize inhalation of any dust.

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust clouds.

  • Solution Preparation:

    • When dissolving the compound, slowly add the solid to the solvent.

    • If diluting a concentrated solution, always add the acid to the water or other solvent, never the other way around, to prevent a potentially violent exothermic reaction.[7]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean all equipment and the work area to remove any residual contamination.

Disposal Plan

The disposal of this compound and its containers must be done in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain unless it is a highly diluted and neutralized solution, and local regulations permit it.[7]

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, properly labeled hazardous waste container. The container should be kept closed when not in use and stored in a well-ventilated area.
Liquid Waste (Solutions) Collect in a designated "Organic Liquid" or "Halogenated Organic Waste" container, depending on the solvent used.[5] The container should be clearly labeled with the chemical name and concentration.
Contaminated Materials Any materials that have come into contact with the chemical (e.g., gloves, weigh paper, paper towels from a spill cleanup) should be placed in a sealed bag and disposed of as solid hazardous waste.

For larger quantities of waste, arrange for pickup by a licensed chemical waste disposal company.[8]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for safely handling and disposing of this compound.

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.